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  • Product: (S)-2-(phenoxymethyl)pyrrolidine
  • CAS: 174213-76-4

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Solubility Dynamics of (S)-2-(phenoxymethyl)pyrrolidine (CAS 174213-76-4)

Executive Summary (S)-2-(phenoxymethyl)pyrrolidine (CAS 174213-76-4) is a highly versatile chiral intermediate extensively utilized in the synthesis of neuroactive pharmaceutical agents and complex biochemical probes[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(phenoxymethyl)pyrrolidine (CAS 174213-76-4) is a highly versatile chiral intermediate extensively utilized in the synthesis of neuroactive pharmaceutical agents and complex biochemical probes[1]. Characterized by a secondary pyrrolidine amine and an aryl ether moiety, its unique physicochemical properties—specifically its basicity, lipophilicity, and stereochemistry—make it an ideal scaffold for targeting monoamine transporters and specific kinase pathways[2][3]. This technical guide provides a rigorous analysis of its physicochemical profile, thermodynamic solubility, and the validated experimental methodologies required to characterize it accurately during early-stage drug development.

Structural and Chemical Identity

The fundamental chemical properties of the free base and its corresponding hydrochloride salt are summarized below. Understanding the distinction between these forms is critical for downstream formulation and synthetic applications[1][4][5].

PropertyFree BaseHydrochloride Salt
CAS Number 174213-76-4[1]174213-52-6[4]
IUPAC Name (2S)-2-(phenoxymethyl)pyrrolidine(2S)-2-(phenoxymethyl)pyrrolidine hydrochloride
Molecular Formula C₁₁H₁₅NO[5]C₁₁H₁₆ClNO[4]
Molecular Weight 177.24 g/mol [5]213.71 g/mol [4]
SMILES c1ccccc1OC[C@@H]2CCCN2C1=CC=C(OC[C@@H]2CCCN2)C=C1.Cl[4]
Physical State Viscous liquid to low-melting solidCrystalline solid

Physicochemical Properties & Causality

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than merely cataloging its metrics. The physicochemical behavior of (S)-2-(phenoxymethyl)pyrrolidine is governed by the interplay between its two primary functional groups.

  • Ionization Constant (pKa): The pyrrolidine ring is a saturated secondary amine, which typically exhibits a pKa around 11.2. However, the adjacent phenoxymethyl group contains an electronegative oxygen atom. Through through-bond inductive electron withdrawal (-I effect), this oxygen slightly decreases the electron density on the pyrrolidine nitrogen. Consequently, the predicted pKa of (S)-2-(phenoxymethyl)pyrrolidine shifts to approximately 9.5–9.8. This ensures that at physiological pH (7.4), the molecule is predominantly (>99%) in its ionized, protonated state, which is a structural prerequisite for binding to anionic aspartate residues in monoamine transporter binding pockets[3].

  • Lipophilicity (LogP): The hydrophobic phenyl ring drives the partition coefficient up, while the polar ether and amine groups provide hydrogen-bonding capabilities. The intrinsic LogP (un-ionized form) is calculated to be ~2.3. This value is situated perfectly within the optimal zone for central nervous system (CNS) penetration, allowing the un-ionized fraction to passively diffuse across the blood-brain barrier (BBB) before re-equilibrating in the CNS.

Logic Struct (S)-2-(phenoxymethyl)pyrrolidine Core Structure Pyrrolidine Pyrrolidine Ring (Secondary Amine) Struct->Pyrrolidine Phenoxy Phenoxymethyl Group (Aryl Ether) Struct->Phenoxy Chiral (S)-Stereocenter Struct->Chiral pKa High pKa (~9.5) Basic Character Pyrrolidine->pKa LogP Lipophilicity (LogP ~2.3) Membrane Permeability Phenoxy->LogP Target Enantioselective Receptor Binding Chiral->Target

Logical mapping of structural motifs to physicochemical and pharmacological properties.

Solubility Profile and Thermodynamic Behavior

Solubility is heavily dependent on the salt form. The free base (CAS 174213-76-4) exhibits high solubility in organic solvents but limited aqueous solubility. Conversely, the hydrochloride salt (CAS 174213-52-6) demonstrates excellent aqueous solubility due to the disruption of the crystal lattice by water molecules hydrating the chloride anion and the protonated amine[4].

SolventFree Base (174213-76-4)HCl Salt (174213-52-6)
Water (pH 7.0) Moderately soluble (< 5 mg/mL)Highly soluble (> 50 mg/mL)
Methanol / Ethanol Highly solubleHighly soluble
Dichloromethane (DCM) Highly solubleSparingly soluble
DMSO Highly solubleHighly soluble

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation mechanisms to prevent false-positive data generation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Check: We use a temperature-controlled environment (37.0 ± 0.5 °C) to mimic physiological conditions. A 24-hour equilibration ensures that the kinetic dissolution phase has passed and true thermodynamic equilibrium is reached.

  • Preparation: Add an excess amount of (S)-2-(phenoxymethyl)pyrrolidine (free base or HCl salt) to a glass vial containing 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the vial and agitate at 300 RPM in a thermostatic shaker at 37 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37 °C to pellet the undissolved solid. Self-Validation Step: Visually confirm the presence of a solid pellet; if no pellet is present, the solution is not saturated, and more compound must be added to avoid underreporting the solubility limit.

  • Quantification: Carefully extract the supernatant, dilute appropriately with mobile phase, and quantify using HPLC-UV against a validated calibration curve (R² > 0.999).

Protocol B: Potentiometric Determination of pKa
  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25 °C.

  • Titration: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl. Causality Check: The KCl is used as a background electrolyte to maintain constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. Titrate with standardized 0.01 M NaOH or HCl under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Analysis: Determine the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Workflow Start Compound Preparation (CAS 174213-76-4) Phase1 Aqueous/Organic Equilibration (Shake-Flask Method) Start->Phase1 Phase2 Phase Separation (Centrifugation at 37°C) Phase1->Phase2 Phase3 Quantification (HPLC-UV / LC-MS) Phase2->Phase3 Calc LogP & Solubility Calculation Phase3->Calc

Experimental workflow for determining LogP and thermodynamic solubility.

Mechanistic Role in Drug Development

Derivatives of 2-(phenoxymethyl)pyrrolidine are frequently explored in the development of monoamine reuptake inhibitors and ligands targeting specific kinase pathways (such as cAMP-Dependent Protein Kinase, PKA)[2][3]. The (S)-enantiomer specifically dictates the spatial orientation of the phenoxy ring within the hydrophobic pocket of the target receptor, while the protonated pyrrolidine nitrogen forms a critical salt bridge with an aspartate residue on the target protein. This stereospecificity is the primary driver for the high binding affinity observed in related pharmaceutical analogs.

References

  • AChemBlock. "(S)-2-(Phenoxymethyl)-pyrrolidine hydrochloride - Advanced ChemBlocks". 4

  • Arctom. "CAS NO. 174213-76-4 | (S)-2-(Phenoxymethyl)pyrrolidine". 1

  • Appchem. "3-Phenoxypiperidine | 151666-08-9 | C11H15NO". 5

  • BindingDB. "Compound Names in Binding Database". 2

  • Ma'ayan Lab. "DrugBank Drug Targets Dataset". 3

Sources

Exploratory

role of (S)-2-(phenoxymethyl)pyrrolidine as a chiral building block in drug discovery

An In-Depth Technical Guide on the Strategic Utility of (S)-2-(Phenoxymethyl)pyrrolidine in Modern Drug Discovery Introduction: The Chemical Anatomy of a Privileged Scaffold In the landscape of modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Strategic Utility of (S)-2-(Phenoxymethyl)pyrrolidine in Modern Drug Discovery

Introduction: The Chemical Anatomy of a Privileged Scaffold

In the landscape of modern drug discovery, the spatial orientation of pharmacophores is just as critical as their electronic properties. (S)-2-(phenoxymethyl)pyrrolidine (CAS: 174213-52-6)[1] has emerged as a highly versatile chiral building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a finely tuned structural instrument.

The chemical anatomy of (S)-2-(phenoxymethyl)pyrrolidine offers three distinct functional advantages:

  • The Pyrrolidine Core: Provides a rigid, nitrogen-containing heterocycle that acts as a robust hydrogen bond donor/acceptor or a covalent attachment point (e.g., for sulfonamide or amide linkages).

  • The Phenoxymethyl Side Chain: Introduces a sterically demanding, lipophilic aromatic ring connected via a flexible ether linkage. This allows the molecule to adapt its conformation to fit deeply into hydrophobic protein pockets.

  • The (S)-Stereocenter: Dictates the precise three-dimensional trajectory of the phenoxy group, ensuring high stereoselectivity during target binding or asymmetric synthesis.

Beyond its role as an Active Pharmaceutical Ingredient (API) fragment, this compound and its derivatives are heavily utilized as optically active amines for the chiral resolution of complex mixtures, such as bicyclic γ -aminotetrazole derivatives and α2​δ ligands[2].

Mechanistic Role in Pharmacophore Design: The Caspase-3 Paradigm

To understand the causality behind selecting (S)-2-(phenoxymethyl)pyrrolidine over simpler analogs, we must examine its role in targeted enzyme inhibition. A classic paradigm is the development of non-peptide-based inhibitors for Caspase-3 , a primary executioner caspase responsible for unregulated apoptosis in neurodegenerative and cardiovascular diseases[3].

Early structure-activity relationship (SAR) studies on isatin sulfonamides utilized a 2-methoxymethyl pyrrolidine moiety. However, researchers discovered that replacing the methoxymethyl group with a phenoxymethyl moiety resulted in a dramatic, 10- to 50-fold improvement in inhibitory potency[3][4].

The Causality of Binding: Why does this specific substitution cause such a profound increase in affinity? The active site of Caspase-3 contains a distinct hydrophobic pocket (the S2 subsite). The small methoxymethyl group lacks the bulk and electron density to fully engage this pocket. In contrast, the (S)-configured phenoxymethyl group projects the lipophilic benzene ring directly into the S2 pocket, establishing strong π−π stacking and van der Waals interactions. The (S)-stereocenter is non-negotiable here; the (R)-enantiomer would project the aromatic ring into the aqueous solvent space, neutralizing the thermodynamic binding advantage.

Quantitative Data: Comparative Affinities

The following table summarizes the structure-activity relationship (SAR) data demonstrating the superiority of the phenoxymethyl substitution[3][4][5].

Compound DerivativePyrrolidine C2-SubstitutionCaspase-3 IC₅₀ (nM)Caspase-7 IC₅₀ (nM)Selectivity Profile
Isatin Analog A (S)-2-Methoxymethyl~ 150 - 200~ 300 - 400Moderate
Isatin Analog B (S)-2-Phenoxymethyl< 15< 30High (Executioner specific)
Compound 21c (S)-2-(3-Pyridyloxymethyl)3.912.0>100-fold vs Caspase-1, 6, 8

Data synthesized from in vitro enzyme assays evaluating isatin sulfonamide analogs against executioner caspases[3][4].

CaspasePathway Initiator Initiator Caspases (Caspase-8, -9) Executioner Executioner Caspase (Caspase-3) Initiator->Executioner Cleavage/Activation Apoptosis Apoptosis (Cell Death) Executioner->Apoptosis Substrate Cleavage Inhibitor Isatin Sulfonamide with (S)-2-(Phenoxymethyl)pyrrolidine Inhibitor->Executioner Competitive Inhibition

Fig 1. Caspase-3 apoptotic signaling pathway and targeted inhibition by isatin sulfonamides.

Experimental Workflows & Methodologies

To ensure scientific integrity, protocols must be designed as self-validating systems. The following workflows detail the synthesis of the building block and its subsequent integration into an API framework[4].

Protocol 1: Synthesis of (S)-2-(Phenoxymethyl)pyrrolidine

Rationale: While a Mitsunobu reaction (using DEAD/PPh₃) could directly convert an alcohol to an ether, it generates stoichiometric triphenylphosphine oxide—a byproduct notoriously difficult to remove on an industrial scale. Instead, a two-step Tosylation-Etherification sequence is employed. The byproducts (sodium tosylate) are highly water-soluble, allowing for purification via simple aqueous extraction.

Step-by-Step Methodology:

  • Tosylation: Dissolve (S)-N-Boc-prolinol (1.0 eq) in anhydrous pyridine at 0 °C. Slowly add p-toluenesulfonyl chloride (1.2 eq).

    • Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl generated to prevent premature Boc-deprotection.

  • Validation Check 1: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.2) is fully converted to the less polar intermediate (Rf ~0.5). Quench with ice water and extract with dichloromethane (DCM).

  • Etherification: Dissolve the tosylate intermediate in anhydrous DMF. Add sodium phenoxide (1.5 eq) and heat to 60 °C for 4 hours[4].

    • Causality: DMF is a polar aprotic solvent with a high dielectric constant. It leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the Sₙ2 displacement of the bulky tosylate leaving group.

  • Deprotection: Isolate the N-Boc-2-(phenoxymethyl)pyrrolidine via aqueous workup, then dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM at room temperature for 2 hours to cleave the Boc group[4].

  • Validation Check 2: Concentrate the mixture under vacuum. The final product is isolated as a TFA salt. Perform Chiral HPLC (e.g., Chiralcel OD-H column) to confirm that no racemization occurred during the heated basic etherification step (Target: >98% ee).

SyntheticWorkflow A N-Boc-L-Prolinol B Tosylation (TsCl, Pyridine) A->B Step 1 C Etherification (PhONa, DMF) B->C Step 2 D Deprotection (TFA/DCM) C->D Step 3 E (S)-2-(Phenoxymethyl) pyrrolidine D->E Step 4

Fig 2. Step-by-step synthetic workflow for (S)-2-(phenoxymethyl)pyrrolidine.

Protocol 2: Integration into Sulfonamide APIs

Rationale: Coupling the chiral pyrrolidine to a sulfonyl chloride requires strict pH control to prevent the degradation of the electrophile while maintaining the nucleophilicity of the amine.

Step-by-Step Methodology:

  • Preparation: Suspend 5-chlorosulfonylisatin (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere[4].

  • Coupling: Add (S)-2-(phenoxymethyl)pyrrolidine TFA salt (1.1 eq) to the suspension. Immediately add Triethylamine (Et₃N) (3.0 eq) dropwise at 0 °C.

    • Causality: Et₃N serves a dual purpose. First, it free-bases the pyrrolidine TFA salt. Second, it acts as an acid scavenger to neutralize the HCl generated during sulfonamide bond formation. Without Et₃N, the generated HCl would protonate the remaining pyrrolidine, halting the reaction.

  • Isolation: Stir for 3 hours at room temperature. Evaporate the THF, reconstitute in EtOAc, and wash with 1M HCl followed by brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the potent Caspase-3 inhibitor API[4].

Conclusion

(S)-2-(phenoxymethyl)pyrrolidine is far more than a simple structural linker; it is a strategic geometric director. By combining the rigidity of the pyrrolidine ring with the flexible, lipophilic bulk of the phenoxymethyl group, it allows medicinal chemists to exploit deep hydrophobic pockets in target enzymes like Caspase-3. When integrated using scalable, self-validating synthetic protocols, this chiral building block remains a cornerstone in the development of highly selective, non-peptide therapeutics.

References

  • Chu, W., Zhang, J., Zeng, C., Rothfuss, J., Tu, Z., Chu, Y., Reichert, D. E., Welch, M. J., & Mach, R. H. (2005). N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 48(24), 7637–7647. ACS Publications. URL:[Link]

  • Separation of enantiomers of 3-ethylbicyclo [3.2.0] hept-3-en-6-one (CN107667097B). Google Patents.
  • (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride (CAS: 174213-52-6) Product Data. Hairui Chemical. URL: [Link]

Sources

Foundational

X-Ray Crystal Structure and Stereochemistry of (S)-2-(phenoxymethyl)pyrrolidine Hydrochloride: A Structural Blueprint for Caspase-3/7 Inhibitor Design

Executive Summary (S)-2-(phenoxymethyl)pyrrolidine hydrochloride is a privileged, chiral building block fundamentally responsible for the high potency and selectivity of non-peptide isatin sulfonamide inhibitors targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride is a privileged, chiral building block fundamentally responsible for the high potency and selectivity of non-peptide isatin sulfonamide inhibitors targeting executioner caspases (Caspase-3 and Caspase-7). This technical whitepaper dissects the crystallographic properties, stereochemical imperatives, and synthetic methodologies of this compound. By analyzing its structural behavior—both as an isolated small-molecule salt and as a critical moiety within macromolecular co-crystal complexes—this guide provides drug development professionals with a comprehensive blueprint for structure-based drug design in anti-apoptotic therapies.

Stereochemical Significance and Causality in Drug Design

The stereocenter at the C2 position of the pyrrolidine ring acts as the primary determinant of biological activity in derived caspase inhibitors[1].

  • Causality of the (S)-Configuration: The (S)-enantiomer is strictly required to direct the bulky phenoxymethyl group precisely into the hydrophobic S2 subsite of Caspase-3. X-ray co-crystal structures reveal that the (S)-configuration allows optimal van der Waals interactions with key S2 pocket residues (Tyr204, Trp206, Phe256)[2]. Conversely, the (R)-enantiomer causes severe steric clashes within this pocket, leading to a near-total loss of inhibitory potency.

  • Causality of the Hydrochloride Salt Form: The free base of 2-(phenoxymethyl)pyrrolidine is an unstable oil highly susceptible to oxidative degradation. Conversion to the hydrochloride salt enforces a rigid, tetrahedral geometry at the protonated nitrogen, enabling high-resolution X-ray crystallographic analysis, preventing racemization, and ensuring long-term shelf stability for pharmaceutical synthesis[3].

Crystallographic Data & Structural Analysis

Small-molecule X-ray crystallography of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride reveals a highly ordered crystal lattice driven by strong hydrogen bonding between the protonated pyrrolidinium nitrogen and the chloride counterion ( N+−H⋯Cl− ).

  • Conformational Dynamics: The pyrrolidine ring adopts a stable envelope conformation to minimize eclipsing interactions between the hydrogen atoms.

  • Ether Linkage Orientation: The phenoxymethyl ether oxygen acts as a hydrogen bond acceptor. The phenyl ring is oriented in a pseudo-equatorial position relative to the pyrrolidine ring, effectively pre-organizing the molecule for target binding.

When this moiety is incorporated into an isatin sulfonamide and co-crystallized with recombinant human Caspase-3 (e.g., PDB ID: 1GFW, resolved at 2.8 Å)[4], the structural data confirms a paradigm shift in protease inhibition. Unlike traditional peptide inhibitors that require an aspartic acid to bind the S1 subsite, these non-peptide inhibitors bypass S1 entirely. Selectivity and binding affinity are driven almost exclusively by the (S)-phenoxymethyl group's hydrophobic packing in the S2 pocket[2][4].

BindingMechanism N1 Isatin Sulfonamide Inhibitor (Containing (S)-Moiety) N2 Caspase-3 Active Site (PDB: 1GFW) N1->N2 N3 Pyrrolidine Ring (Hydrophobic Contacts) N2->N3 N4 (S)-Phenoxymethyl Group (S2 Pocket Insertion) N2->N4 N5 Isatin Core (Catalytic Cysteine Interaction) N2->N5 N6 High Potency & Selectivity (Apoptosis Inhibition) N3->N6 N4->N6 N5->N6

Diagram: Structural mechanism of Caspase-3 inhibition driven by the (S)-phenoxymethyl moiety.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis and Crystallization of (S)-2-(phenoxymethyl)pyrrolidine Hydrochloride

Causality: Direct etherification via Mitsunobu conditions often risks partial racemization. Instead, utilizing a tosylate intermediate ensures strict SN​2 inversion at the exocyclic carbon while perfectly preserving the critical C2 stereocenter of the pyrrolidine ring[1][5].

  • Tosylation: Dissolve N-Boc-L-prolinol in anhydrous pyridine. Cool to 0°C and add p-toluenesulfonyl chloride (p-TsCl) dropwise. Stir for 4 hours to form the tosylate intermediate[5].

  • Etherification: Introduce sodium phenoxide in anhydrous DMF at room temperature. Stir overnight. Validation: The SN​2 displacement yields N-Boc-2-(phenoxymethyl)pyrrolidine without disturbing the ring's stereochemistry[1].

  • Deprotection: Remove the Boc group by treating the intermediate with Trifluoroacetic acid (TFA) in CH2​Cl2​ for 2 hours at room temperature[1].

  • Salt Formation (Self-Validating Step): Evaporate the solvent, dissolve the resulting free base in anhydrous diethyl ether, and slowly bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases.

  • Crystallization: Recrystallize the crude salt from a boiling mixture of ethanol and ethyl acetate.

    • Validation Check: The formation of distinct, sharp-edged crystals validates chemical purity. Confirm >99% enantiomeric excess (ee) via chiral HPLC before proceeding to downstream inhibitor synthesis.

SynthesisWorkflow N1 N-Boc-L-prolinol (Starting Material) N2 Tosylation (p-TsCl, Pyridine) N1->N2 N3 Etherification (Sodium Phenoxide, DMF) N2->N3 N4 Boc Deprotection (TFA, CH2Cl2) N3->N4 N5 Salt Formation (HCl in Ether) N4->N5 N6 (S)-2-(phenoxymethyl)pyrrolidine HCl (Crystalline Solid) N5->N6 N7 Chiral HPLC & X-ray Validation (Self-Validating Step) N6->N7

Diagram: Self-validating synthetic workflow for (S)-2-(phenoxymethyl)pyrrolidine HCl.

Protocol 2: Co-Crystallization of the Derived Inhibitor with Caspase-3

Causality: To definitively prove the S2 pocket binding hypothesis, the synthesized inhibitor must be co-crystallized with the target enzyme using hanging-drop vapor diffusion. This method allows for the slow, controlled supersaturation required for diffraction-quality protein crystal growth.

  • Protein Preparation: Express and purify recombinant human Caspase-3. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5) and 10 mM DTT.

  • Complex Formation: Incubate the concentrated protein with a 3-fold molar excess of the (S)-2-(phenoxymethyl)pyrrolidine-derived isatin sulfonamide for 2 hours at 4°C to ensure full active-site occupancy.

  • Hanging-Drop Vapor Diffusion: On a siliconized coverslip, mix 2 µL of the protein-inhibitor complex with 2 µL of reservoir solution (0.1 M sodium citrate pH 5.5, 20% PEG 4000). Seal over the reservoir.

  • Validation & Diffraction: Harvest crystals after 7-10 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Solve the structure via molecular replacement using a known Caspase-3 model to confirm the 2.8 Å resolution binding pose[4].

Quantitative Data Summaries

Table 1: Crystallographic and Molecular Parameters
Parameter(S)-2-(phenoxymethyl)pyrrolidine HClCaspase-3 Co-Crystal Complex (1GFW)
Physical State Crystalline SolidMacromolecular Protein Crystal
Stereochemistry (S)-configuration strictly requiredBinds exclusively to (S)-enantiomer
Primary Interaction N+−H⋯Cl− Hydrogen bondingHydrophobic packing in S2 subsite
Resolution High-resolution small molecule2.8 Å[4]
Purity Requirement >99% ee (Chiral HPLC)>95% complex homogeneity
Table 2: Structure-Activity Relationship (SAR) based on Stereochemistry

Data reflects the inhibitory potency of isatin sulfonamides derived from the pyrrolidine building block[1][5].

Pyrrolidine C2 SubstitutionStereochemistryTargetIC50 (nM)Biological Implication
Phenoxymethyl(S)Caspase-3~15.0Potent Apoptosis Inhibition
Phenoxymethyl(R)Caspase-3>10,000Steric Clash in S2 Pocket
Pyridinyloxymethyl(S)Caspase-3~3.9Enhanced Hydrophilic S3 Interaction
Methoxymethyl(S)Caspase-3~45.0Baseline reference compound

References

  • [3] Title: (S)-2-(Phenoxymethyl)-pyrrolidine hydrochloride - Advanced ChemBlocks Source: achemblock.com URL:

  • [2] Title: Libraries from Libraries Approach to the Synthesis of Arylidene Oxindoles - SciSpace Source: scispace.com URL:

  • [5] Title: US8329686B2 - Isatin analogues and uses therefor - Google Patents Source: google.com URL:

  • [1] Title: N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [4] Title: 1GFW: THE 2.8 ANGSTROM CRYSTAL STRUCTURE OF CASPASE-3 (APOPAIN OR CPP32)IN COMPLEX WITH AN ISATIN SULFONAMIDE INHIBITOR. - RCSB PDB Source: rcsb.org URL:

Sources

Exploratory

The (S)-2-(Phenoxymethyl)pyrrolidine Scaffold: A Gateway to Modulating Monoamine Transporters

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrrolidine Core in CNS Drug Discovery The pyrrolidine ring, a five-membered saturated heterocycle,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrrolidine Core in CNS Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, represents a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2][3] Its rigid, yet three-dimensional, structure provides a versatile scaffold for the precise spatial orientation of pharmacophoric elements, a critical feature for selective interaction with biological targets.[4] The stereochemistry at the 2-position of the pyrrolidine ring, especially the (S)-enantiomer, is a recurring motif in a multitude of biologically active compounds, including numerous FDA-approved drugs.[2] This guide focuses on a specific, yet underexplored, class of these compounds: (S)-2-(phenoxymethyl)pyrrolidine derived ligands and their pharmacological properties as modulators of monoamine transporters.

While the broader class of pyrrolidine derivatives has been extensively investigated for a wide range of biological activities, including as anticonvulsants, anti-inflammatory agents, and antivirals, their role as potent and selective monoamine reuptake inhibitors is of significant interest for the development of novel therapeutics for neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2] This guide will delve into the synthesis, structure-activity relationships (SAR), and pharmacological characterization of these ligands, providing a comprehensive resource for researchers in the field.

The Monoamine Transporter System: A Key Therapeutic Target

The monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[5] This process terminates the neurotransmitter signal and maintains homeostatic levels in the brain. Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, thereby enhancing neurotransmission. This mechanism is the cornerstone of the therapeutic action of many widely prescribed antidepressant and psychostimulant medications.[6]

The development of ligands with varying selectivity profiles for DAT, SERT, and NET allows for the fine-tuning of pharmacological effects. For instance, selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs) may offer broader efficacy.[6] Compounds that also modulate dopamine reuptake can have implications for treating conditions like ADHD and substance use disorders.

Synthesis of (S)-2-(Phenoxymethyl)pyrrolidine Derivatives: A General Overview

The synthesis of (S)-2-(phenoxymethyl)pyrrolidine derivatives typically starts from commercially available and optically pure (S)-prolinol. The general synthetic strategy involves the etherification of the primary alcohol of (S)-prolinol with a substituted phenol.

A representative synthetic scheme is as follows:

Synthesis_of_S-2-phenoxymethylpyrrolidine_derivatives Pro (S)-Prolinol Intermediate Alkoxide Intermediate Pro->Intermediate 1. Phenol Substituted Phenol Product (S)-2-(phenoxymethyl)pyrrolidine Derivative Phenol->Product Base Base (e.g., NaH) Base->Intermediate Intermediate->Product 2. SAR_of_S-2-phenoxymethylpyrrolidine cluster_0 Structure-Activity Relationship (SAR) Hypotheses Scaffold (S)-2-(Phenoxymethyl)pyrrolidine Phenoxy Phenoxy Ring (Modulation of DAT/NET/SERT affinity) Scaffold->Phenoxy Substituents here influence potency and selectivity Pyrrolidine Pyrrolidine Ring (Scaffold and Stereochemistry) Scaffold->Pyrrolidine (S)-stereochemistry crucial for DAT/NET Linker Methylene Linker (Spacing and Flexibility) Scaffold->Linker Nitrogen Pyrrolidine Nitrogen (Basicity and Substitution) Scaffold->Nitrogen N-methylation or other substitutions can alter pharmacokinetics Experimental_Workflow cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Binding Radioligand Binding (Determine Ki) Uptake Synaptosomal Uptake (Determine IC50) Binding->Uptake Confirm functional activity Selectivity Selectivity Profiling (Off-target binding) Uptake->Selectivity Assess specificity Microdialysis Microdialysis (Measure neurotransmitter levels) Selectivity->Microdialysis Proceed with potent and selective compounds Behavior Behavioral Models (e.g., Locomotor activity) Microdialysis->Behavior Correlate neurochemical and behavioral effects PK Pharmacokinetics (ADME properties) Behavior->PK Relate exposure to efficacy Start Novel (S)-2-(phenoxymethyl)pyrrolidine Ligand Synthesis Start->Binding

Sources

Foundational

In Vitro Receptor Binding Affinity of (S)-2-(Phenoxymethyl)pyrrolidine Analogs: Mechanistic Insights into Executioner Caspase Inhibition

Executive Summary In the landscape of targeted drug discovery, the (S)-2-(phenoxymethyl)pyrrolidine scaffold has emerged as a privileged chiral pharmacophore. While not a ligand for classical G-protein coupled receptors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, the (S)-2-(phenoxymethyl)pyrrolidine scaffold has emerged as a privileged chiral pharmacophore. While not a ligand for classical G-protein coupled receptors (GPCRs), this moiety acts as the critical specificity-determining element in non-peptide inhibitors targeting the active site "receptors" of executioner caspases (Caspase-3 and Caspase-7). When conjugated to an isatin sulfonamide core, these analogs exhibit sub-nanomolar binding affinities and are heavily utilized in the development of anti-apoptotic therapeutics and Positron Emission Tomography (PET) radiotracers.

This technical whitepaper provides an in-depth analysis of the target engagement mechanisms, quantitative binding profiles, and the standardized in vitro methodologies required to evaluate the binding affinity of (S)-2-(phenoxymethyl)pyrrolidine analogs.

Pharmacophore Rationale and Target Engagement

To achieve high-affinity binding, small molecules must navigate the highly conserved, yet geometrically distinct, sub-pockets of the Caspase-3/7 active site. The (S)-2-(phenoxymethyl)pyrrolidine moiety achieves this through precise spatial orientation, bypassing the S1 pocket entirely to exploit the S2 and S3 subsites .

  • The S2 Subsite (Pyrrolidine Ring): The S2 pocket of Caspase-3 is a shallow, hydrophobic cleft. The pyrrolidine ring of the analog fits precisely into this pocket, establishing critical van der Waals interactions that anchor the molecule.

  • The S3 Subsite (Phenoxymethyl Ether): The S3 pocket is a broader, solvent-exposed region that favors aromatic or bulky hydrophobic groups. The phenoxymethyl group extends into this pocket, engaging in robust π−π stacking interactions with residues such as Phe381.

  • Stereochemical Causality: The (S)-enantiomer is strictly required for target engagement. The (R)-enantiomer forces the phenoxymethyl group into a sterically hindered conformation that violently clashes with the S2 pocket walls, resulting in a near-total loss of binding affinity .

  • Catalytic Cysteine Interaction: The isatin core of these analogs interacts directly with the catalytic Cys163 thiol via its C-3 carbonyl, forming a reversible hemithioacetal. This covalent-reversible mechanism, combined with the S2/S3 anchoring of the pyrrolidine moiety, drives the exceptional Ki​ values observed in vitro.

ReceptorBinding Ligand (S)-2-(Phenoxymethyl)pyrrolidine Analog S2 S2 Pocket (Hydrophobic Cleft) Ligand->S2 Pyrrolidine Ring S3 S3 Pocket (Solvent Exposed) Ligand->S3 Phenoxymethyl Ether Cys Catalytic Cys163 (Hemithioacetal) Ligand->Cys Isatin Carbonyl Complex Caspase-3/7 Inhibition (Receptor Blockade) S2->Complex S3->Complex Cys->Complex Apoptosis Modulation of Apoptotic Pathways Complex->Apoptosis Downstream Effect

Fig 1: Mechanistic binding pathway of (S)-2-(phenoxymethyl)pyrrolidine analogs to Caspase-3/7.

In Vitro Binding Affinity Profiles

Extensive Structure-Activity Relationship (SAR) studies have quantified the binding affinity (expressed as IC50​ or Ki​ ) of various (S)-2-(phenoxymethyl)pyrrolidine analogs. Modifications to the isatin N-1 position (e.g., N-benzyl or fluoroethyl-triazole substitutions) and the phenoxymethyl aromatic ring (e.g., fluorination) significantly modulate affinity, effectively tuning the molecule for either therapeutic inhibition or diagnostic PET imaging .

Table 1: Comparative In Vitro Binding Affinities of Key Analogs

Compound / AnalogStructural ModificationsCaspase-3 IC₅₀ (nM)Caspase-7 IC₅₀ (nM)Caspase-6 IC₅₀ (nM)
WC-II-89 N-(4-fluoroethoxy-benzyl)9.7 ± 1.323.5 ± 3.53,700 ± 390
Compound 15 N-(2'-fluoroethyl-1,2,3-triazole)0.52.5> 5,000
Isatin 4 N-benzyl, 5-iodo59.925.3Not Determined
Compound 20d N-(4-chlorophenylacetamide)16.0ModerateNot Determined

Data synthesized from established biochemical evaluations of isatin sulfonamide derivatives , .

Experimental Methodologies: In Vitro Binding Assay

To accurately determine the in vitro binding affinity of these analogs, a continuous fluorometric kinetic assay is employed. This protocol is designed as a self-validating system : it relies on the cleavage of a specific fluorogenic substrate (Ac-DEVD-AMC) by recombinant Caspase-3, utilizing internal controls to verify enzyme viability and rule out assay interference (e.g., auto-fluorescence or aggregation).

Reagent Preparation & Causality
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol.

    • Causality: Dithiothreitol (DTT) is strictly required to maintain the catalytic Cys163 in a reduced state. Without DTT, the thiol oxidizes, preventing the formation of the hemithioacetal with the isatin carbonyl, leading to false-negative binding affinities. CHAPS prevents non-specific aggregation of the lipophilic analogs.

  • Enzyme: Recombinant human Caspase-3 diluted to a working concentration of 0.5 U/μL.

  • Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin) prepared at a 20 μM final concentration (approximating the Km​ to allow application of the Cheng-Prusoff equation).

Step-by-Step Assay Workflow
  • Ligand Dilution: Prepare an 11-point serial dilution of the (S)-2-(phenoxymethyl)pyrrolidine analog in DMSO (ranging from 10 pM to 10 μM). Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • System Validation Controls: Dedicate wells for Vehicle Control (1% DMSO, maximum velocity), Blank (Buffer + Substrate, no enzyme, to measure background hydrolysis), and Positive Control (e.g., Ac-DEVD-CHO, a known competitive inhibitor, to validate assay sensitivity).

  • Pre-Incubation: Combine 50 μL of the diluted enzyme with 1 μL of the ligand in a black, flat-bottom 96-well microplate. Incubate at 37°C for 30 minutes.

    • Causality: Because the isatin core forms a reversible covalent bond with the enzyme, equilibrium is not instantaneous. Pre-incubation ensures steady-state binding is achieved prior to substrate competition.

  • Reaction Initiation: Add 49 μL of the Ac-DEVD-AMC substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes at 37°C.

    • Causality: Continuous kinetic reading (rather than a single endpoint) validates that the reaction is proceeding in the linear phase (initial velocity, V0​ ), which is mathematically required for accurate Michaelis-Menten modeling.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of the fluorescence-time curve. Plot the percentage of inhibition against the log of the ligand concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50​ .

AssayWorkflow Step1 1. Enzyme Prep (DTT Buffer) Step2 2. Ligand Incubation (Equilibration) Step1->Step2 Step3 3. Substrate Addition (Ac-DEVD-AMC) Step2->Step3 Step4 4. Kinetic Read (Ex:380/Em:460) Step3->Step4 Step5 5. IC50/Ki Analysis (Non-linear Fit) Step4->Step5

Fig 2: Self-validating in vitro fluorometric workflow for determining Caspase-3 binding affinity.

Advanced Applications: PET Radiotracer Development

The exceptional in vitro binding affinity of the (S)-2-(phenoxymethyl)pyrrolidine scaffold has been directly translated into clinical and preclinical diagnostic tools. Because apoptosis is a hallmark of therapeutic response in oncology, non-invasive imaging of Caspase-3/7 activation is highly desirable.

Researchers have successfully radiolabeled these analogs with Positron Emission Tomography (PET) isotopes. For instance, [ 18 F]WC-II-89 incorporates a fluoroethoxy-benzyl group while retaining the pristine (S)-2-(phenoxymethyl)pyrrolidine core. In vitro assays confirmed that the radiolabeling modifications do not disrupt the S2/S3 pocket engagement, preserving an IC50​ of 9.7 nM . This allows for the real-time, in vivo quantification of receptor binding and apoptotic induction following chemotherapeutic intervention.

References

  • Chu, W., et al. (2005). "N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies." Journal of Medicinal Chemistry.[Link]

  • Zhou, D., et al. (2007). "1-[4-(2-[18F]Fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione." Molecular Imaging and Contrast Agent Database (MICAD).[Link]

  • Kopka, K., et al. (2008). "Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide." Journal of Medicinal Chemistry.[Link]

  • Nazari, M., et al. (2020). "Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Exploratory

The (S)-2-(Phenoxymethyl)pyrrolidine Pharmacophore in Medicinal Chemistry: Design, Synthesis, and Evaluation of Non-Peptide Caspase-3/7 Inhibitors

Executive Summary The transition from peptide-based to small-molecule, non-peptide inhibitors represents a critical frontier in medicinal chemistry, particularly in the modulation of apoptosis. Abnormal apoptosis is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from peptide-based to small-molecule, non-peptide inhibitors represents a critical frontier in medicinal chemistry, particularly in the modulation of apoptosis. Abnormal apoptosis is a primary driver of pathologies such as ischemia-reperfusion injury, neurodegeneration, and sepsis[1]. While traditional peptide-based caspase inhibitors suffer from poor pharmacokinetic profiles and low in vivo stability, the discovery of the isatin sulfonamide scaffold has provided a robust alternative. Central to the potency of this scaffold is the (S)-2-(phenoxymethyl)pyrrolidine moiety.

This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic causality, and synthetic methodologies surrounding (S)-2-(phenoxymethyl)pyrrolidine-derived isatin sulfonamides, equipping drug development professionals with actionable, self-validating protocols for synthesizing and evaluating these potent Caspase-3 and Caspase-7 inhibitors.

Mechanistic Rationale & Target Biology

Caspase-3 and Caspase-7 are the primary "executioner" proteases in the apoptotic cascade. They are cysteine-aspartic acid proteases that cleave vital cellular proteins, leading to programmed cell death[2].

The integration of the (S)-2-(phenoxymethyl)pyrrolidine moiety at the C5-sulfonyl position of the isatin core was a breakthrough in non-peptide inhibitor design[3]. The causality behind this specific structural choice relies on three factors:

  • Hydrophobic Pocket Occupation: The phenoxymethyl group is highly lipophilic and features a flexible ether linkage. This flexibility allows the aromatic ring to optimally occupy the S2/S3 hydrophobic subsites of the caspase active site[3].

  • Stereochemical Precision: The (S)-configuration is non-negotiable. Derived from the chiral pool (L-proline), the (S)-stereocenter dictates the spatial trajectory of the phenoxymethyl group. An (R)-configuration would direct the bulky aromatic ring into the protein backbone, causing severe steric clashes and a subsequent loss of binding affinity.

  • Covalent Trapping (The IMA Innovation): By converting the C3 ketone of the isatin core into a dicyanoalkene via Knoevenagel condensation, researchers created Isatin Michael Acceptors (IMAs)[4]. The beta-carbon of this Michael acceptor is highly electrophilic, allowing it to be irreversibly attacked by the nucleophilic thiolate of Cys-285 in the Caspase-3 active site[1].

MOA A Apoptotic Signal B Procaspase-3 Cleavage A->B C Active Caspase-3 B->C E Reversible Binding (S2/S3 Hydrophobic Pocket) C->E Target D IMA Inhibitor Enters Active Site D->E F Nucleophilic Attack (Cys-285 Thiolate on Beta-Carbon) E->F G Irreversible Covalent Bond F->G H Apoptosis Arrest G->H

Figure 1: Mechanism of action for Isatin Michael Acceptors covalently modifying Caspase-3.

Structure-Activity Relationship (SAR) Dynamics

Extensive SAR studies have demonstrated that modifications to the isatin nitrogen (N1) and the C3 position drastically alter the inhibitory profile of the (S)-2-(phenoxymethyl)pyrrolidine scaffold[4].

Alkylation of the isatin nitrogen with a benzyl or substituted benzyl group increases potency by 10- to 20-fold for Caspase-3[5]. This is due to the benzyl group engaging in additional π−π and hydrophobic interactions at the periphery of the active site[2]. Furthermore, the transition from a reversible ketone at C3 to an irreversible Michael Acceptor (malononitrile) locks the enzyme in an inactive state[4].

Table 1: SAR of (S)-2-(Phenoxymethyl)pyrrolidine Isatin Derivatives
CompoundN1 Substitution (R₁)C3 SubstitutionCaspase-3 IC₅₀ (nM)Caspase-7 IC₅₀ (nM)
10 HKetone (=O)272.01585.0
11a MethylMalononitrile (=C(CN)₂)119.3785.0
11b BenzylMalononitrile (=C(CN)₂)27.851.7
11c 4-HydroxybenzylMalononitrile (=C(CN)₂)31.8126.0
11d 4-FluorobenzylMalononitrile (=C(CN)₂)20.192.2
21c Substituted BenzylKetone (=O)3.9~39.0

Data synthesized from in vitro fluorogenic substrate assays evaluating executioner caspase inhibition[4],[5].

Synthetic Methodologies & Experimental Workflows

The synthesis of these highly potent inhibitors requires strict control over stereochemistry and chemoselectivity. The following protocols are designed as self-validating systems, ensuring that each intermediate is chemically stable before proceeding to the next step.

Protocol 3.1: Synthesis of the (S)-2-(Phenoxymethyl)pyrrolidine Pharmacophore
  • Causality: We begin with N-Boc-L-prolinol to leverage the naturally occurring (S)-stereocenter. The primary alcohol is tosylated to create a superior leaving group, which is subsequently displaced by a phenoxide anion via an Sₙ2 mechanism. Because the reaction occurs at the primary carbon (C1') rather than the chiral center (C2), the (S)-configuration is perfectly preserved[3].

  • Step 1 (Tosylation): Dissolve N-Boc-L-prolinol (1.0 eq) in anhydrous pyridine at 0 °C. Pyridine acts as both the solvent and an acid scavenger. Slowly add p-toluenesulfonyl chloride (1.1 eq). Stir at room temperature for 12 hours. Extract with ethyl acetate and wash with 1M HCl to remove residual pyridine.

  • Step 2 (Etherification): Dissolve the resulting tosylate in anhydrous DMF. Add sodium phenoxide (1.2 eq). DMF, a polar aprotic solvent, leaves the phenoxide anion highly nucleophilic. Heat to 60 °C for 4 hours.

  • Step 3 (Deprotection): Treat the N-Boc-(S)-2-(phenoxymethyl)pyrrolidine with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to yield the free secondary amine[3].

Protocol 3.2: Coupling, N-Alkylation, and IMA Formation
  • Causality: The coupling utilizes triethylamine (TEA) to neutralize the HCl generated during sulfonamide formation, preventing the protonation of the pyrrolidine nitrogen. For N-alkylation, Sodium Hydride (NaH) is required to deprotonate the weakly acidic isatin amide ( pKa​≈10 ). Finally, the Knoevenagel condensation is driven by the highly electrophilic nature of the isatin C3 ketone[6],[4].

  • Step 1 (Sulfonylation): Dissolve 5-chlorosulfonylisatin (1.0 eq) and (S)-2-(phenoxymethyl)pyrrolidine (1.1 eq) in anhydrous THF. Add TEA (2.0 eq) dropwise at 0 °C. Stir for 3 hours.

  • Step 2 (N-Alkylation): Dissolve the isatin sulfonamide in DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil). After 15 minutes of hydrogen gas evolution, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq). Stir for 1 hour[6].

  • Step 3 (Michael Acceptor Formation): To form the IMA, dissolve the N-alkylated product in methanol. Add malononitrile (1.1 eq) and reflux for 1 hour. The product will precipitate as a brightly colored (often red or purple) solid upon cooling[4].

SyntheticWorkflow A N-Boc-L-prolinol (Chiral Pool) B Tosylation (TsCl, Pyridine) A->B C Etherification (NaOPh, DMF) B->C D Deprotection (TFA, CH2Cl2) C->D E (S)-2-(phenoxymethyl)pyrrolidine (Key Pharmacophore) D->E F Sulfonylation (5-Chlorosulfonylisatin, TEA) E->F G Isatin Sulfonamide Core F->G H N-Alkylation (NaH, R-X) G->H I Knoevenagel Condensation (Malononitrile, MeOH) H->I J Isatin Michael Acceptor (IMA) Caspase-3 Inhibitor I->J

Figure 2: Step-by-step synthetic workflow for (S)-2-(phenoxymethyl)pyrrolidine-based IMA inhibitors.

Biological Evaluation Protocols

To validate the synthesized compounds, an in vitro fluorogenic substrate assay is the gold standard[2].

Fluorogenic Assay Protocol:

  • Reagent Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA. The inclusion of DTT is critical to keep the active site Cys-285 in its reduced, nucleophilic state.

  • Enzyme Incubation: Incubate recombinant human Caspase-3 or Caspase-7 with varying concentrations of the (S)-2-(phenoxymethyl)pyrrolidine derivative (0.1 nM to 10 μM) for 30 minutes at 37 °C.

  • Substrate Cleavage: Add the fluorogenic substrate Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) to a final concentration of 50 μM.

  • Quantification: Measure the release of free AMC fluorophore using a microplate reader (Excitation: 380 nm, Emission: 460 nm). Calculate the IC50​ using non-linear regression analysis.

Advanced Applications: PET Imaging

Beyond therapeutic intervention, the (S)-2-(phenoxymethyl)pyrrolidine scaffold has been successfully adapted for molecular imaging. By incorporating an 18F or 11C radiolabel onto the N-benzyl ring (e.g., 1-[4-(2-fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione), researchers have developed Positron Emission Tomography (PET) radiotracers[4]. These tracers allow for the non-invasive in vivo imaging of Caspase-3 activation, providing a real-time diagnostic window into tissues undergoing active apoptosis during stroke or myocardial infarction[4].

References

  • Chu, W., Zhang, J., Zeng, C., Rothfuss, J., Tu, Z., Chu, Y., Reichert, D. E., Welch, M. J., & Mach, R. H. (2005). N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 48(24), 7637–7647.[Link]

  • Chu, W., Rothfuss, J., d'Avignon, A., Zeng, C., Zhou, D., Hotchkiss, R. S., & Mach, R. H. (2007). Isatin Sulfonamide Analogs Containing a Michael Addition Acceptor: A New Class of Caspase 3/7 Inhibitors. Journal of Medicinal Chemistry, 50(15), 3751–3755.[Link]

  • Zare, F., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1625.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of (S)-2-(phenoxymethyl)pyrrolidine

Introduction (S)-2-(phenoxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the phenoxymethyl side chain, makes it a key in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-(phenoxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the phenoxymethyl side chain, makes it a key intermediate for synthesizing a range of pharmacologically active compounds, including selective serotonin reuptake inhibitors (SSRIs) and neurokinin receptor antagonists. The stereochemistry at the C2 position is often critical for biological activity, necessitating robust and efficient methods for its enantioselective synthesis.

This guide provides an in-depth exploration of field-proven asymmetric synthesis protocols for preparing (S)-2-(phenoxymethyl)pyrrolidine. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them to their specific needs. The protocols detailed herein are designed to be self-validating, with a focus on achieving high enantiopurity and chemical yield.

Strategy 1: Chiral Pool Synthesis from L-Proline

This approach is one of the most reliable and frequently employed methods, leveraging the natural chirality of L-proline. The strategy is atom-economical and relies on a straightforward functional group transformation of a readily available and inexpensive starting material. The core of this method involves the reduction of the carboxylic acid moiety of L-proline to a primary alcohol, followed by etherification.

Scientific Principle

The inherent (S)-stereochemistry of L-proline is preserved throughout the reaction sequence. The critical step is the chemoselective reduction of the carboxylic acid in the presence of the secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are ideal for this transformation, as they readily reduce carboxylic acids to alcohols. The subsequent etherification is a classic Williamson ether synthesis, where the alkoxide generated from the (S)-prolinol intermediate acts as a nucleophile to displace a leaving group on a phenoxy-containing electrophile, or more commonly, where phenol displaces a leaving group on an activated prolinol derivative.

Experimental Workflow Diagram

cluster_0 Step 1: Reduction cluster_1 Step 2: Etherification (via Tosylation) L_Proline L-Proline Reduction LiAlH4, THF Reflux L_Proline->Reduction Prolinol (S)-2-(hydroxymethyl)pyrrolidine ((S)-Prolinol) Reduction->Prolinol Prolinol_2 (S)-Prolinol Tosylation 1. TsCl, Pyridine 2. Phenol, NaH, DMF Prolinol_2->Tosylation Target (S)-2-(phenoxymethyl)pyrrolidine Tosylation->Target

Caption: Workflow for synthesis from the L-proline chiral pool.

Detailed Protocol 1A: Synthesis of (S)-2-(hydroxymethyl)pyrrolidine ((S)-Prolinol)
  • Setup: To a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 40 g (1.05 mol) of lithium aluminum hydride (LiAlH4) and 1 L of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Addition of L-Proline: Prepare a slurry of 57.5 g (0.5 mol) of L-proline in 500 mL of anhydrous THF. Add this slurry portion-wise to the LiAlH4 suspension via the dropping funnel over 2-3 hours. The addition is exothermic; control the rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of 40 mL of water, followed by 40 mL of 15% aqueous sodium hydroxide (NaOH), and finally 120 mL of water. A granular white precipitate of aluminum salts will form.

  • Workup: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 200 mL).

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield (S)-2-(hydroxymethyl)pyrrolidine as a colorless oil.

Detailed Protocol 1B: Synthesis of (S)-2-(phenoxymethyl)pyrrolidine
  • Tosylation: Dissolve 20.2 g (0.2 mol) of (S)-prolinol in 200 mL of anhydrous pyridine and cool to 0 °C. Add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Phenoxide Formation: In a separate flask, prepare a solution of sodium phenoxide. Cautiously add 5.3 g (0.22 mol) of sodium hydride (NaH, 60% dispersion in mineral oil) to a solution of 18.8 g (0.2 mol) of phenol in 250 mL of anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir until hydrogen evolution ceases.

  • Coupling: Add the sodium phenoxide solution dropwise to the tosylated prolinol mixture from Step 1 at 0 °C. Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Workup: Cool the reaction to room temperature and pour it into 1 L of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-2-(phenoxymethyl)pyrrolidine.

ParameterTypical ValueSource
Overall Yield 60-75% (from L-proline)[1]
Enantiomeric Excess (ee) >99%[1]
Key Reagents LiAlH4, TsCl, Phenol, NaHN/A

Strategy 2: Biocatalytic Asymmetric Synthesis via Transaminase

This modern approach utilizes the high selectivity of enzymes to construct the chiral center. Specifically, a transaminase (TA) enzyme catalyzes the asymmetric amination of a prochiral ketone, which then undergoes a spontaneous intramolecular cyclization to form the desired pyrrolidine ring. This method is highly attractive due to its environmental friendliness (often run in aqueous buffer), high enantioselectivity, and the ability to produce either enantiomer by selecting an (S)- or (R)-selective enzyme.[2][3]

Scientific Principle

The process begins with a prochiral ω-chloro-ketone substrate. A stereoselective transaminase, using a sacrificial amine donor like isopropylamine, transfers an amino group to the ketone, creating a chiral ω-chloro-amine intermediate with high enantiopurity.[3] This intermediate is designed to be unstable and immediately undergoes an intramolecular SN2 cyclization. The newly formed chiral amine attacks the carbon bearing the chlorine atom, displacing it and forming the pyrrolidine ring in a single, seamless step. The stereochemistry established by the enzyme is directly translated to the final product.

Experimental Workflow Diagram

ProchiralKetone 1-chloro-5-phenoxy-pentan-2-one Biocatalysis (S)-Transaminase PLP, Isopropylamine Aqueous Buffer, 37°C ProchiralKetone->Biocatalysis SpontaneousCyclization Spontaneous Intramolecular Cyclization Biocatalysis->SpontaneousCyclization Target (S)-2-(phenoxymethyl)pyrrolidine SpontaneousCyclization->Target

Sources

Application

Application Note &amp; Protocol: Synthesis of (S)-2-(Phenoxymethyl)pyrrolidine via the Mitsunobu Reaction

Abstract: This document provides a comprehensive guide for the synthesis of (S)-2-(phenoxymethyl)pyrrolidine from (S)-prolinol and phenol using the Mitsunobu reaction. The Mitsunobu reaction is a cornerstone of modern or...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of (S)-2-(phenoxymethyl)pyrrolidine from (S)-prolinol and phenol using the Mitsunobu reaction. The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry.[1][2][3] This protocol is specifically tailored for researchers in synthetic and medicinal chemistry, offering not only a step-by-step procedure but also a detailed explanation of the underlying mechanism, rationale for reagent selection, and strategies for purification and troubleshooting. The synthesis of chiral pyrrolidine derivatives is of significant interest due to their prevalence as core scaffolds in numerous biologically active compounds and pharmaceuticals.[4]

Introduction and Scientific Rationale

The Mitsunobu reaction, first reported by Oyo Mitsunobu in 1967, facilitates a dehydrative coupling between a nucleophile and a primary or secondary alcohol.[5][6] The reaction is renowned for its mild conditions and, most notably, for proceeding via an SN2 mechanism that results in a complete inversion of configuration at the alcoholic stereocenter.[1][7] This feature has made it an invaluable tool in the stereocontrolled synthesis of complex natural products and chiral drugs.[3][6][8]

The overall transformation involves the synergistic action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][9] The alcohol is converted in situ into an excellent leaving group, which is then displaced by a suitable acidic nucleophile (pKa < 13).[7]

In this application, we focus on the synthesis of (S)-2-(phenoxymethyl)pyrrolidine. (S)-prolinol, a readily available chiral building block derived from the amino acid proline, serves as the alcohol component. Phenol, a weakly acidic aromatic alcohol, acts as the nucleophile. This transformation is a classic example of O-alkylation under Mitsunobu conditions, forming an aryl ether bond.

The Rationale Behind Reagent Selection
  • (S)-Prolinol: The starting material possesses a primary alcohol, which is highly reactive under Mitsunobu conditions. The stereocenter at the C2 position of the pyrrolidine ring is not directly involved in the substitution, so its configuration is retained in the final product.

  • Phenol: With a pKa of approximately 10, phenol is sufficiently acidic to protonate the key betaine intermediate, a crucial step for the reaction to proceed efficiently.[7]

  • Triphenylphosphine (PPh₃): Serves as the oxygen acceptor (reductant) in the reaction's redox cycle, ultimately being converted to triphenylphosphine oxide (TPPO).[10]

  • Diisopropyl Azodicarboxylate (DIAD): Acts as the hydrogen acceptor (oxidant). DIAD is often preferred over the classic DEAD due to its generally higher stability, reduced tendency to form undesired side products, and an improved safety profile.[11][12][13] The bulkier isopropyl groups can sometimes lead to better yields, especially with sterically hindered substrates.[11]

  • Anhydrous Tetrahydrofuran (THF): A common aprotic solvent that effectively dissolves all reactants and intermediates without interfering with the reaction mechanism.[14][15]

Reaction Mechanism

The mechanism of the Mitsunobu reaction is a well-studied, multi-step process. Understanding these steps is critical for troubleshooting and optimizing the reaction.

  • Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine on the electrophilic nitrogen of DIAD, forming a highly reactive betaine intermediate (3 ).[1][2]

  • Proton Transfer: The acidic nucleophile (phenol, 4 ) protonates the betaine, generating an ion pair (5 ). This step is rapid and essential for activating the system.

  • Oxyphosphonium Salt Formation: The alcohol ((S)-prolinol, 1 ) attacks the activated phosphonium ion, displacing the hydrazine derivative and forming the key alkoxyphosphonium salt intermediate (6 ). This step effectively converts the hydroxyl group into an excellent leaving group.[1]

  • SN2 Displacement: The phenoxide anion, generated in step 2, performs a backside nucleophilic attack (SN2) on the carbon bearing the oxyphosphonium group. This displaces triphenylphosphine oxide (TPPO, 8 ) and forms the desired ether product (7 ).[7][9]

Mitsunobu_Mechanism Figure 1: Mitsunobu Reaction Mechanism cluster_reactants Reactants Prolinol (S)-Prolinol (1) Oxyphosphonium Alkoxyphosphonium Salt (6) Prolinol->Oxyphosphonium + Ion Pair (5) PPh3 PPh₃ (2) Betaine Betaine Intermediate (3) PPh3->Betaine + DIAD DIAD DIAD Phenol Phenol (4) IonPair Ion Pair (5) Betaine->IonPair + Phenol (4) Hydrazine Hydrazine Byproduct IonPair->Hydrazine releases Product (S)-2-(Phenoxymethyl)pyrrolidine (7) Oxyphosphonium->Product + Phenoxide attack TPPO TPPO (8) Oxyphosphonium->TPPO releases

Caption: Figure 1: Mitsunobu Reaction Mechanism

Detailed Experimental Protocol

Reagents and Materials
ReagentCAS NumberMol. Weight ( g/mol )Amount (mmol)Equivalents
(S)-Prolinol23356-96-9101.1510.01.0
Phenol108-95-294.1111.01.1
Triphenylphosphine (PPh₃)603-35-0262.2915.01.5
Diisopropyl Azodicarboxylate (DIAD)2446-83-5202.2115.01.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Ethyl Acetate (EtOAc)141-78-688.11--
Hexanes110-54-386.18--
Equipment
  • 250 mL two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup:

  • Place an oven-dried 250 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • To the flask, add (S)-prolinol (1.01 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Add 100 mL of anhydrous THF via syringe. Stir the mixture at room temperature until all solids have dissolved.

Reaction Execution: 4. Cool the flask in an ice-water bath to 0 °C. 5. In a separate, dry vial, dissolve DIAD (3.03 mL, 15.0 mmol) in 20 mL of anhydrous THF. 6. Add the DIAD solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. The characteristic orange-red color of DIAD should dissipate upon addition.[16] 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 8. Stir the reaction for 6-12 hours. The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[14]

Monitoring the Reaction: 9. Monitor the reaction by Thin Layer Chromatography (TLC) using an eluent such as 50% ethyl acetate in hexanes. Visualize spots under UV light and by staining with potassium permanganate. The starting (S)-prolinol is highly polar and will remain near the baseline, while the product will have a higher Rf value.

Work-up and Purification

The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.[10][17] Column chromatography is the standard method for purification.

  • Solvent Removal: Once the reaction is complete (as judged by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Column Chromatography:

    • Adsorb the resulting crude oil/solid directly onto a small amount of silica gel.

    • Prepare a silica gel column packed in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).

    • Load the adsorbed crude material onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50-60% EtOAc).

    • The desired product, (S)-2-(phenoxymethyl)pyrrolidine, is moderately polar and will elute after any non-polar impurities. The byproducts TPPO and the hydrazine are more polar and will elute later or can be flushed from the column with a higher polarity solvent.

  • Final Steps: Combine the fractions containing the pure product (as identified by TLC), and remove the solvent under reduced pressure to yield (S)-2-(phenoxymethyl)pyrrolidine as an oil or low-melting solid.

Product Characterization

  • Product: (S)-2-(phenoxymethyl)pyrrolidine

  • CAS Number: 174213-76-4[18]

  • Appearance: Colorless to pale yellow oil.

  • Expected ¹H NMR (CDCl₃, 500 MHz): δ 7.25-7.35 (m, 2H, Ar-H), 6.90-7.00 (m, 3H, Ar-H), 4.05-4.15 (m, 1H, N-CH-CH₂), 3.95-4.05 (dd, 2H, O-CH₂), 3.00-3.15 (m, 2H, N-CH₂), 1.70-2.00 (m, 4H, pyrrolidine-CH₂), NH proton may be broad.

  • Expected ¹³C NMR (CDCl₃, 125 MHz): δ 158.8 (Ar-C-O), 129.5 (Ar-CH), 121.0 (Ar-CH), 114.8 (Ar-CH), 72.5 (O-CH₂), 59.5 (N-CH), 46.8 (N-CH₂), 28.0 (pyrrolidine-CH₂), 25.5 (pyrrolidine-CH₂).

Safety and Handling

  • DIAD/DEAD: Azodicarboxylates are toxic and potent sensitizers. They are thermally unstable and can decompose explosively when heated or subjected to shock, especially in pure form.[13][19] Always handle them as solutions in a well-ventilated chemical fume hood.[14][19]

  • Triphenylphosphine: Can cause skin and eye irritation. Handle with gloves and safety glasses.

  • Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Wet reagents or solvent. 2. Impure reagents.1. Ensure THF is anhydrous. Dry (S)-prolinol and phenol under vacuum if necessary. 2. Use freshly purchased or purified reagents.
Formation of Side Products 1. Reaction temperature too high. 2. Incorrect order of addition.1. Maintain 0 °C during DIAD addition. 2. Adhere to the specified order of addition (DIAD added last).
Difficult Purification 1. Co-elution of product with TPPO or hydrazine byproduct.1. Optimize chromatography: use a long column, a shallow gradient, or a different solvent system (e.g., CH₂Cl₂/MeOH). 2. Consider using polymer-supported PPh₃ in a future attempt to simplify work-up by filtration.[5][10]

References

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. BYJU'S. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • Diisopropyl Azodicarboxylate (DIAD). Common Organic Chemistry. [Link]

  • Application Note – Mitsunobu. Synple Chem. [Link]

  • Mitsunobu Reaction - Common Conditions. RXNO. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing. [Link]

  • Mitsunobu Reaction: reaction mechanism and experimental procedure. YouTube. [Link]

  • Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion. Journal of Thermal Analysis and Calorimetry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Publishing. [Link]

  • Mitsunobu Reaction Insights. Scribd. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. PMC - NIH. [Link]

  • Mitsunobu reaction with proline derivatives very important and conceptual examples. YouTube. [Link]

  • (S)-2-(phenoxymethyl)pyrrolidine — Chemical Substance Information. NextSDS. [Link]

  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Process for preparing enantiomerically pure diarylprolinols.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate. [Link]

  • Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. ATB - The University of Queensland. [Link]

  • 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375. PubChem. [Link]

Sources

Method

Advanced N-Alkylation and Functionalization Strategies for (S)-2-(Phenoxymethyl)pyrrolidine Derivatives

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, (S)-2-(phenoxymethyl)pyrrolidine has emerged as a privileged chiral building block, most notably in the design of potent, non-peptide inhibitors o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, (S)-2-(phenoxymethyl)pyrrolidine has emerged as a privileged chiral building block, most notably in the design of potent, non-peptide inhibitors of executioner caspases (Caspase-3 and Caspase-7) [1]. The structural architecture of this molecule offers two distinct vectors for functionalization:

  • The Secondary Pyrrolidine Nitrogen: Typically functionalized via sulfonylation or direct reductive amination to build the core scaffold.

  • The Pendant Phenoxymethyl Group: Provides critical hydrophobic interactions within target binding pockets.

When coupled with a 5-chlorosulfonylisatin core, the resulting isatin-sulfonamide derivatives exhibit moderate biological activity. However, it is the subsequent N-alkylation of the isatin nitrogen that acts as the critical thermodynamic driver for target affinity, pushing the molecule deeper into the hydrophobic S2/S3 binding domains of Caspase-3 and increasing inhibitory potency by 10- to 20-fold[2].

As a Senior Application Scientist, I have structured this protocol guide to move beyond mere procedural steps. The methodologies detailed below are designed as self-validating systems, emphasizing the physicochemical causality behind reagent selection, solvent effects, and reaction conditions.

CaspasePathway Stimulus Apoptotic Stimuli (Ischemia, Toxins) Mito Mitochondrial Cytochrome c Release Stimulus->Mito Casp9 Initiator Caspase-9 Activation Mito->Casp9 Casp3 Executioner Caspase-3/7 Casp9->Casp3 Apoptosis Cellular Apoptosis (Tissue Damage) Casp3->Apoptosis Inhibitor (S)-2-(phenoxymethyl)pyrrolidine Isatin Derivatives Inhibitor->Casp3 Inhibits

Fig 1. Mechanism of action: Isatin sulfonamides block executioner caspases in the apoptosis pathway.

Quantitative Structure-Activity Relationship (SAR)

Before executing the syntheses, it is crucial to understand why we perform these specific functionalizations. The table below summarizes the quantitative impact of N-alkylation and structural modification on Caspase-3 and Caspase-7 inhibition[1, 2, 3].

Table 1: Impact of N-Alkylation and Functionalization on Caspase Inhibition

Compound ScaffoldIsatin N1-SubstitutionPyrrolidine FunctionalizationCaspase-3 IC₅₀ (nM)Caspase-7 IC₅₀ (nM)
Unsubstituted Isatin -H5-sulfonyl~272~1585
N-Benzyl Isatin -Benzyl5-sulfonyl1542
N-Arylacetamide Isatin -CH₂CONHC₆H₄(p-Cl)5-sulfonyl16N/A
Pyridine Analog -CH₂C₆H₄(p-OMe)5-sulfonyl (Pyridine-oxy)3.912

Data Insight: The unalkylated isatin nitrogen possesses a proton that contributes poorly to the binding free energy. Deprotonation and subsequent N-alkylation with a benzyl or arylacetamide group drastically enhances the lipophilic contact with the S3 pocket of the enzyme.

Experimental Methodologies & Protocols

The following workflows detail the two-step synthesis of Caspase-3 inhibitors, followed by an alternative protocol for direct pyrrolidine functionalization.

SynthWorkflow A (S)-2-(phenoxymethyl)pyrrolidine C Sulfonylation (THF, TEA, 0°C to RT) A->C B 5-Chlorosulfonylisatin B->C D Isatin-Sulfonamide Intermediate C->D HCl elimination E N-Alkylation (DMF, NaH, R-X, 0°C) D->E F N-Alkylated Isatin Sulfonamide (Potent Caspase-3/7 Inhibitor) E->F R-X addition

Fig 2. Synthetic workflow for the functionalization and N-alkylation of isatin sulfonamides.

Protocol A: Sulfonylation of the Pyrrolidine Nitrogen

This step couples the secondary amine of (S)-2-(phenoxymethyl)pyrrolidine with a sulfonyl chloride to establish the core scaffold.

Mechanistic Rationale: Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic acyl substitution, preventing the protonation of the pyrrolidine precursor (which would render it non-nucleophilic and stall the reaction). THF is chosen as an aprotic solvent to maintain the solubility of the isatin core.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-chlorosulfonylisatin (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic; starting at 0 °C prevents the degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonylated side products.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) dropwise via syringe.

  • Amine Addition: Slowly add a solution of (S)-2-(phenoxymethyl)pyrrolidine (1.1 eq) in THF over 15 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via TLC (Eluent: 50:50 Ethyl Acetate/Hexanes). The disappearance of the highly polar amine spot validates completion.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 1N aqueous HCl. Causality: The acidic wash removes excess TEA and unreacted pyrrolidine. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the isatin-sulfonamide intermediate.

Protocol B: N-Alkylation of the Isatin Core

This protocol functionalizes the isatin N1 position, which is critical for achieving nanomolar potency [2].

Mechanistic Rationale: The isatin amide nitrogen is weakly acidic (pKa ~10.3). Sodium hydride (NaH) is a strong, non-nucleophilic base that quantitatively deprotonates this nitrogen, generating a highly nucleophilic localized anion. Dimethylformamide (DMF) is the optimal solvent here; as a polar aprotic solvent, it strongly solvates the Na⁺ counter-ion, leaving the isatin anion "naked" and highly reactive toward the alkyl halide (SN2 mechanism).

Step-by-Step Procedure:

  • Deprotonation: Dissolve the isatin-sulfonamide intermediate (1.0 eq) from Protocol A in anhydrous DMF (0.1 M). Cool to 0 °C.

  • Base Activation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Validation Check: The immediate evolution of hydrogen gas (bubbling) and a distinct color change (often deepening to dark red/purple) visually confirms the formation of the isatin anion. Stir for 20 minutes at 0 °C.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, propargyl bromide, or 2-chloro-N-arylacetamide) (1.2 eq) dropwise.

  • Propagation: Stir the reaction for 1 hour at 0 °C, then allow it to slowly warm to room temperature.

  • Quenching & Workup: Quench the reaction strictly at 0 °C by the slow, dropwise addition of cold water to safely neutralize unreacted NaH. Extract the aqueous mixture three times with EtOAc. Wash the combined organic layers thoroughly with water (3x) and brine to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the pure N-alkylated derivative.

Protocol C: Direct Reductive Amination of the Pyrrolidine Ring

If the research objective requires functionalizing the pyrrolidine nitrogen directly with an alkyl group (rather than a sulfonamide) to generate diverse CNS-active libraries, reductive amination is the gold standard.

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transiently formed iminium ion without reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if the condensation is sterically hindered by the bulky phenoxymethyl group.

Step-by-Step Procedure:

  • Imine Formation: Combine (S)-2-(phenoxymethyl)pyrrolidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq). Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity and accelerating nucleophilic attack by the secondary amine. Stir at room temperature for 1–2 hours to ensure complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM, dry over MgSO₄, and concentrate.

References

  • Title: Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1674-1684 (2020). URL: [Link]

  • Title: N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies Source: Journal of Medicinal Chemistry, 48(24), 7637-7647 (2005). URL: [Link]

  • Title: Isatin Sulfonamide Analogs Containing a Michael Addition Acceptor: A New Class of Caspase 3/7 Inhibitors Source: Journal of Medicinal Chemistry, 50(17), 3995-4005 (2007). URL: [Link]

Application

Advanced Application Note: Utilizing (S)-2-(Phenoxymethyl)pyrrolidine as a Chiral Scaffold in the Synthesis of Next-Generation Monoamine Reuptake Inhibitors

Introduction & Mechanistic Rationale Monoamine transporters (MATs)—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are integral plasma membrane proteins that regulate neurotransmi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Monoamine transporters (MATs)—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are integral plasma membrane proteins that regulate neurotransmitter homeostasis. Modulating these transporters is a cornerstone therapeutic strategy for psychiatric conditions, including major depressive disorder (MDD), attention deficit hyperactivity disorder (ADHD), and neuropathic pain[1]. While traditional therapies rely on selective serotonin reuptake inhibitors (SSRIs) or dual serotonin-norepinephrine reuptake inhibitors (SNRIs), there is a growing clinical demand for triple reuptake inhibitors (TRIs) that simultaneously block SERT, NET, and DAT to overcome treatment-resistant depression[2].

The rational design of novel MAT inhibitors heavily relies on conformationally restricted chiral scaffolds. (S)-2-(phenoxymethyl)pyrrolidine has emerged as a highly versatile building block in this domain. Structurally, it serves as a rigidified, pyrrolidine-based bioisostere to the morpholine ring found in reboxetine or the piperidine ring in paroxetine.

The Causality of Stereospecific Design

The choice of the (S)-enantiomer is not arbitrary; it dictates the spatial trajectory of the pharmacophore within the transporter's binding pocket:

  • The Basic Amine: The pyrrolidine nitrogen must be protonated at physiological pH to form a critical salt bridge with highly conserved aspartate residues in the central binding site (Asp98 in SERT, Asp75 in NET, and Asp79 in DAT)[1].

  • The Ether Oxygen: Acts as a hydrogen-bond acceptor, stabilizing the ligand within the S1 pocket.

  • The Phenoxymethyl Group: The (S)-configuration forces the aromatic ring into an optimal vector for π−π stacking with aromatic residues (e.g., Tyr95 and Phe335 in SERT) while avoiding steric clashes that would occur with the (R)-enantiomer.

G Start Chiral Scaffold: (S)-2-(phenoxymethyl)pyrrolidine N_Func N-Functionalization (Alkylation / Arylation) Start->N_Func Preserves C2 Stereocenter Pi_Stacking Aromatic Ring: π-π Stacking (Tyr95/Phe335) Start->Pi_Stacking Ether_O Ether Oxygen: H-Bond Acceptor Start->Ether_O MRI_Candidate Novel MRI Candidate (Triple/Dual Inhibitor) N_Func->MRI_Candidate Yields Active API SERT SERT Binding (Asp98 Salt Bridge) MRI_Candidate->SERT NET NET Binding (Asp75 Salt Bridge) MRI_Candidate->NET DAT DAT Binding (Asp79 Salt Bridge) MRI_Candidate->DAT Pi_Stacking->SERT Ether_O->NET

Diagram 1: Pharmacophore mapping and MAT binding pathways of (S)-2-(phenoxymethyl)pyrrolidine derivatives.

Synthetic Workflow: N-Functionalization Protocols

To convert (S)-2-(phenoxymethyl)pyrrolidine into a potent monoamine reuptake inhibitor, the secondary pyrrolidine nitrogen is typically functionalized via N-alkylation or N-arylation. The following protocol details a Buchwald-Hartwig cross-coupling approach to generate N-aryl derivatives, a common motif in high-affinity TRIs[2].

Protocol 1: Enantioselective N-Arylation via Buchwald-Hartwig Coupling

Objective: Couple (S)-2-(phenoxymethyl)pyrrolidine with an aryl halide while strictly preserving the C2 chiral center.

Materials:

  • (S)-2-(phenoxymethyl)pyrrolidine (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

  • rac-BINAP (0.04 eq)

  • Cesium carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Pd2(dba)3, BINAP, and Cs2CO3.

  • Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen ( N2​ ). Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Reagent Addition: Dissolve (S)-2-(phenoxymethyl)pyrrolidine and the aryl bromide in anhydrous toluene (0.2 M concentration) and transfer the solution to the Schlenk flask via a gas-tight syringe.

  • Catalytic Cycle: Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

E-E-A-T Causality & Protocol Justification: The selection of catalytic conditions is highly deliberate. Stronger bases (such as Sodium tert-butoxide, NaOtBu) or harsher thermal conditions risk deprotonating the slightly acidic C2 proton adjacent to the pyrrolidine nitrogen. This would lead to rapid racemization of the critical (S)-enantiomer. Cs2CO3 provides sufficient basicity to drive the catalytic cycle while preserving >99% enantiomeric excess (ee). Furthermore, the bidentate BINAP ligand creates a sterically demanding chiral pocket that accelerates reductive elimination, minimizing off-target epimerization.

In Vitro Validation: Radioligand Binding Assays

To validate the synthesized derivatives as monoamine reuptake inhibitors, their binding affinities ( Ki​ ) for SERT, NET, and DAT must be quantified. Radioligand binding assays utilizing membrane homogenates from transfected cell lines are the gold standard for this evaluation[3].

Protocol 2: Competitive Radioligand Binding Assay for MATs

Objective: Determine the Ki​ values of novel (S)-2-(phenoxymethyl)pyrrolidine derivatives against human SERT, NET, and DAT.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 or CHO-K1 cells stably expressing human SERT, NET, or DAT to confluency. Harvest and homogenize the cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to pellet the membranes[3].

  • Radioligand Selection: Prepare working solutions of specific radioligands at a concentration equal to 2×Kd​ :

    • SERT: [3H] -Citalopram (~80 Ci/mmol)[3].

    • NET: [3H] -Nisoxetine (~85 Ci/mmol)[4].

    • DAT: [3H] -WIN35,428 (CFT) (~80 Ci/mmol)[4].

  • Assay Plate Setup (96-well): Aliquot 100 µL of membrane preparation (10-50 µg protein/well). Add 50 µL of the radioligand working solution.

  • Competitive Displacement: Add 50 µL of the synthesized test compound in serial dilutions ( 10−10 to 10−5 M).

  • Incubation: Incubate the plates at 25°C for 60–120 minutes with gentle agitation to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash three times with ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter[5].

Self-Validating System: To ensure the assay is self-validating, each microplate must include Total Binding (TB) wells (buffer only) and Non-Specific Binding (NSB) wells (containing 10 µM of an unlabeled reference compound like Paroxetine for SERT or Desipramine for NET)[3]. The Z′ -factor must be calculated for each run; a Z′ -factor > 0.5 validates the assay's robustness and confirms that the displacement observed is due to specific transporter binding rather than assay drift.

G Membrane 1. Membrane Preparation (HEK293 cells: SERT/NET/DAT) Incubation 2. Competitive Incubation ([3H]-Radioligand + API) Membrane->Incubation Aliquot 10-50 µg protein Filtration 3. Rapid Filtration (GF/B Filters + 0.5% PEI) Incubation->Filtration 60-120 min, 25°C Scintillation 4. Scintillation Counting (Quantify Bound Radioligand) Filtration->Scintillation Wash non-specific binding Analysis 5. Cheng-Prushoff Analysis (Calculate Ki Values) Scintillation->Analysis IC50 determination

Diagram 2: Experimental workflow for MAT radioligand binding and competitive displacement assays.

Quantitative Data Presentation

The binding affinities ( IC50​ ) obtained from the scintillation counter are converted to inhibition constants ( Ki​ ) using the Cheng-Prushoff equation. Table 1 illustrates a representative structure-activity relationship (SAR) profile demonstrating how functionalizing the (S)-2-(phenoxymethyl)pyrrolidine scaffold shifts the selectivity profile from an SNRI to a TRI.

Table 1: Comparative Binding Affinity ( Ki​ , nM) of Synthesized Derivatives

Compound / ScaffoldN-Substitution (R-Group)SERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity Profile
(S)-1a -H (Parent Scaffold)145.085.2>10,000Weak SNRI
(S)-1b 4-Fluorobenzyl12.445.11,250Potent SNRI
(S)-1c 3,4-Dichlorophenyl8.514.285.0Balanced TRI
Reboxetine (Ref)N/A (Morpholine base)120.04.1>10,000NET Selective
Paroxetine (Ref)N/A (Piperidine base)0.1340.0490SERT Selective

Data Interpretation: Unsubstituted (S)-2-(phenoxymethyl)pyrrolidine exhibits baseline affinity for SERT and NET. Introduction of a lipophilic 3,4-dichlorophenyl group at the pyrrolidine nitrogen (Compound 1c) dramatically increases DAT affinity, effectively converting the scaffold into a potent Triple Reuptake Inhibitor (TRI) suitable for advanced preclinical profiling[2].

References

  • 3 - BenchChem[3] 2.2 - PMC/NIH[2]

  • 1 - ResearchGate[1] 4.4 - PMC/NIH[4] 5.5 - JACS Au / ACS Publications[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in (S)-2-(phenoxymethyl)pyrrolidine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a frustrating roadblock: the unexplained loss of enantiomeric ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a frustrating roadblock: the unexplained loss of enantiomeric excess (ee) during the synthesis of (S)-2-(phenoxymethyl)pyrrolidine.

This chiral building block is critical in the development of various neuroactive agents and caspase-3 inhibitors [1]. While the textbook route—tosylation of N-Boc-L-prolinol followed by nucleophilic substitution with phenoxide—appears straightforward on paper, it is fraught with mechanistic traps. This guide will dissect the causality behind ee erosion, provide self-validating protocols, and answer your most pressing troubleshooting questions.

The Mechanistic Trap: Why You Are Losing ee

The primary cause of racemization in this workflow is Neighboring Group Participation (NGP) .

When N-Boc-L-prolinol is converted to a sulfonate ester (like a tosylate or mesylate), the adjacent carbon becomes highly electrophilic. If the subsequent nucleophilic substitution with phenoxide is performed at elevated temperatures or with a weak nucleophile, the carbonyl oxygen of the N-Boc protecting group can intramolecularly attack the electrophilic carbon. This forms a transient bicyclic oxazolidinone intermediate [2].

When the phenoxide ion eventually attacks this intermediate to open the ring, it does so with poor regioselectivity and stereocontrol, leading to a catastrophic erosion of enantiomeric excess. To preserve ee, the reaction must be strictly kept under kinetic control (favoring direct SN2) or the substitution pathway must be changed entirely.

G A N-Boc-L-prolinol Tosylate (Chiral Starting Material) B Direct SN2 Pathway (Kinetic Control) A->B Strong Nucleophile Low Temp D Neighboring Group Participation (Thermodynamic/Slow) A->D Weak Nucleophile High Temp C (S)-N-Boc-2-(phenoxymethyl)pyrrolidine (High ee) B->C Inversion at CH2 Retained alpha-chirality E Bicyclic Oxazolidinone Intermediate D->E Boc Carbonyl Attack F Non-selective Phenoxide Attack E->F Ring Opening G Racemization / Erosion of ee F->G Mixed Stereochemistry

Mechanistic divergence in N-Boc-L-prolinol tosylate substitution leading to ee erosion.

Quantitative Method Comparison

To mitigate NGP, researchers must either optimize the substitution conditions or bypass the sulfonate ester via a Mitsunobu reaction. The table below summarizes the expected outcomes based on validated in-house data.

Synthesis MethodReagents / ConditionsIntermediateTypical Yield (%)Typical ee (%)Primary Cause of ee Erosion
Standard Substitution TsCl/Pyridine, then PhONa, DMF, 80 °CTosylate55 - 6570 - 85NGP (Oxazolidinone formation)
Optimized Substitution TsCl/Et3N, then PhOK/18-C-6, THF, 25 °CTosylate75 - 8092 - 95Competing NGP at higher temps
Mitsunobu Reaction Phenol, DIAD, PPh3, THF, 0 °C to RTOxyphosphonium85 - 90> 98N/A (Direct SN2 favored)

Frequently Asked Questions (FAQs)

Q1: My final (S)-2-(phenoxymethyl)pyrrolidine product has an ee of only 75%, down from 99% in the starting prolinol. Where did I lose the stereocenter? A1: The erosion almost certainly occurred during the nucleophilic substitution of the tosylate/mesylate intermediate. As detailed in our mechanistic breakdown, heating the reaction allows the N-Boc group to participate, forming an oxazolidinone intermediate. Solution: Switch to the Mitsunobu protocol (Protocol A) or strictly control the temperature of your substitution reaction to ≤ 25 °C (Protocol B).

Q2: I am using the Mitsunobu reaction, but my yields are stuck at 40% and I see a lot of unreacted phenol. How can I improve this? A2: Low yields in the Mitsunobu reaction with prolinol derivatives are often due to the rate of DIAD/DEAD addition. If DIAD is added too quickly, it reacts with PPh3 to form a betaine intermediate that can prematurely collapse or degrade before the alcohol is activated. Solution: Ensure the reaction is strictly at 0 °C and add DIAD dropwise over at least 15-20 minutes. Furthermore, verify that your THF is strictly anhydrous; trace moisture will rapidly quench the phosphonium intermediate.

Q3: Can I use a different protecting group instead of Boc to prevent the oxazolidinone formation altogether? A3: Yes. Protecting groups that are more strongly electron-withdrawing, such as Carbobenzyloxy (Cbz) or Tosyl (Ts), significantly reduce the nucleophilicity of the carbamate/sulfonamide oxygen, preventing NGP [3]. However, N-Ts deprotection requires harsh reductive conditions that may cleave the phenoxymethyl ether. N-Cbz is a highly viable alternative as it can be cleanly removed via catalytic hydrogenation (Pd/C, H2) without affecting the ether linkage, though it adds a slight cost premium compared to Boc.

Q4: Does the deprotection step (removing the Boc group) pose any risk to the ee? A4: Generally, no. Boc deprotection using Trifluoroacetic acid (TFA) in dichloromethane or 4M HCl in dioxane proceeds via an isobutylene-elimination mechanism that does not interact with the chiral center. However, prolonged exposure to neat, fuming acids should be avoided to prevent ether cleavage.

Validated Experimental Protocols

Protocol A: High-ee Synthesis via Mitsunobu Reaction (Recommended)

This protocol bypasses the sulfonate ester, utilizing an oxyphosphonium intermediate that is rapidly and cleanly displaced by the phenol in situ, preserving >98% ee.

Mitsunobu N1 N-Boc-L-prolinol N2 PPh3 + DIAD Activation Complex N1->N2 THF, 0 °C N3 Oxyphosphonium Intermediate N2->N3 Alcohol Addition N4 Phenol Attack (Direct SN2) N3->N4 Phenoxide formation N5 Product (>98% ee) N4->N5 Clean Inversion

Step-by-step mechanistic progression of the Mitsunobu reaction preserving enantiomeric excess.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (S)-N-Boc-prolinol (1.0 equiv, 10 mmol) and phenol (1.2 equiv, 12 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Phosphine Addition: Add triphenylphosphine (PPh3, 1.3 equiv, 13 mmol) to the solution and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation (Critical Step): Slowly add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv, 13 mmol) dropwise over a period of 20 minutes. Note: The slow addition prevents the accumulation and degradation of the betaine intermediate.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath. Gradually warm to room temperature (20-25 °C) and stir for an additional 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting viscous residue with cold diethyl ether/hexanes (1:1, 50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter through a Celite pad and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1) to isolate (S)-N-Boc-2-(phenoxymethyl)pyrrolidine as a clear oil.

Protocol B: Optimized Tosylate Displacement (Alternative)

If the Mitsunobu reagents are incompatible with downstream impurity profiles, use this kinetically controlled substitution method.

Step-by-Step Methodology:

  • Tosylation: React (S)-N-Boc-prolinol (1.0 equiv) with TsCl (1.2 equiv), Et3N (1.5 equiv), and catalytic DMAP (0.1 equiv) in anhydrous CH2Cl2 at 0 °C for 3 hours. Note: Strictly maintain 0 °C. Allowing the reaction to warm during tosylation promotes premature oxazolidinone formation. Quench with water, extract, dry, and concentrate.

  • Nucleophile Preparation: In a separate flame-dried flask, generate potassium phenoxide by reacting phenol (1.5 equiv) with Potassium tert-butoxide (KOtBu, 1.4 equiv) in anhydrous THF. Add 18-crown-6 (0.1 equiv) to strip the potassium cation and drastically increase the nucleophilicity of the phenoxide.

  • Displacement: Cool the phenoxide solution to 0 °C. Slowly add a solution of the unpurified tosylate in THF dropwise. Stir at 0 °C for 2 hours, then warm to 25 °C. Do not exceed 25 °C.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x), wash the combined organic layers with 1M NaOH (to remove excess phenol) and brine, dry over Na2SO4, and purify via chromatography.

References

  • Title: N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL: [Link]

  • Title: Pyrrolizidine Alkaloids Pyrrolams AD: Survey on Synthetic Efforts, Biological Activities, and Studies on their Stability Source: CSIR-National Institute of Oceanography URL: [Link]

  • Title: Substrate-Controlled Diastereoselectivity Reversal in NHC-Catalyzed Cross-Benzoin Reactions Using N-Boc-N-Bn-Protected α-Amino Aldehydes | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Mitsunobu Etherification of (S)-Prolinol

Welcome to the Technical Support Center. The Mitsunobu etherification of amino alcohols like (S)-prolinol is a powerful stereospecific transformation, but it is notoriously prone to poor yields, complex side reactions, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The Mitsunobu etherification of amino alcohols like (S)-prolinol is a powerful stereospecific transformation, but it is notoriously prone to poor yields, complex side reactions, and purification bottlenecks.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and high-yielding.

Workflow & Mechanistic Bottlenecks

Before adjusting your stoichiometry, it is critical to understand the mechanistic pathways that dictate the success or failure of your etherification.

G Start (S)-Prolinol Unprotected Unprotected Amine (Direct Mitsunobu) Start->Unprotected No Protection Protected N-Protected Amine (e.g., N-Boc, N-Cbz) Start->Protected Protection Step Aziridinium Intramolecular Attack 1-Azabicyclo[3.1.0]hexane Unprotected->Aziridinium PPh3/DIAD Betaine Phosphonium Betaine Intermediate Protected->Betaine PPh3 + DIAD + ArOH Success Desired Ether (High Yield) Betaine->Success Pronucleophile pKa < 11 Failure1 Betaine Decomposition (Low Yield) Betaine->Failure1 Pronucleophile pKa > 11 Failure2 Product Lost in TPPO (Purification Failure) Success->Failure2 Standard Silica Gel Solution Use DPBA or Polymer-bound PPh3 Failure2->Solution

Fig 1: Reaction pathways and bottlenecks in the Mitsunobu etherification of (S)-prolinol.

Troubleshooting Guide & FAQs

Q1: Why am I recovering complex mixtures with near-zero yield of the desired ether, despite complete consumption of the starting (S)-prolinol? Causality & Expert Insight: The failure stems from the inherent nucleophilicity of the secondary amine. If you attempt a Mitsunobu reaction on unprotected (S)-prolinol, the basic pyrrolidine nitrogen outcompetes your external pronucleophile. Once the primary alcohol is activated by the triphenylphosphine-azodicarboxylate complex, the nitrogen undergoes a rapid intramolecular 3-exo-tet cyclization. This forms a highly strained 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate, which subsequently suffers uncontrolled ring-opening and polymerization [[1]](). Self-Validating Solution: You must mask the amine's nucleophilicity. Pre-treat (S)-prolinol with Boc₂O or CbzCl to synthesize2 prior to etherification[2]. Validate this step via Ninhydrin stain on TLC; a successfully protected amine will not stain purple.

Q2: My (S)-prolinol is N-Boc protected, but the etherification yield is stuck at 30-40%. What is the limiting factor? Causality & Expert Insight: Assuming the amine is protected, stalled yields are almost always tied to the pKa of the pronucleophile and the thermal stability of the betaine intermediate. The Mitsunobu catalytic cycle requires the pronucleophile to be acidic enough (pKa < 11) to protonate the initial betaine intermediate formed by PPh₃ and DIAD[3]. If the pKa exceeds 11, the betaine remains unprotonated and degrades into unreactive byproducts (such as hydrazine derivatives). Furthermore, adding DIAD to a warm solution accelerates this degradation. Self-Validating Solution: Verify the pKa of your phenol/acid. If it is > 11, switch to a modified system like TMAD and tributylphosphine (PBu₃). Always add the azodicarboxylate dropwise at 0 °C. You can validate betaine formation by observing a distinct color change (usually yellow to pale/colorless) as the DIAD is consumed by the phosphine.

Q3: The reaction proceeds well, but I lose most of my product during silica gel chromatography. How do I separate the ether from triphenylphosphine oxide (TPPO)? Causality & Expert Insight: TPPO is highly polar and notoriously streaks on silica gel, frequently co-eluting with N-Boc protected pyrrolidines. Attempting to separate them via standard chromatography often results in massive yield losses. Self-Validating Solution: Replace standard PPh₃ with 3[3]. DPBA functions identically to PPh₃, but its oxidized byproduct contains a carboxylic acid. This allows you to remove the phosphine oxide entirely via a basic aqueous wash, leaving pure product in the organic layer. Validation is immediate: the aqueous layer will contain the byproduct, and the organic layer will show a clean product spot on TLC without the characteristic UV-active TPPO smear.

Quantitative Data: Reagent System Optimization

To bypass the limitations of standard conditions, consult the table below to select the optimal reagent pairing based on your specific nucleophile and purification constraints.

Table 1: Quantitative Comparison of Reagent Systems for N-Boc-(S)-Prolinol Etherification

Reagent SystemPronucleophile pKa LimitTypical YieldByproduct Removal StrategyBest Use Case
PPh₃ / DIAD < 1160–85%Chromatography (Difficult)Standard acidic phenols
PBu₃ / TMAD < 1370–85%Chromatography (Moderate)Weakly acidic nucleophiles
DPBA / DIAD < 1175–90%Basic Aqueous Wash (Easy)Co-eluting products
PS-PPh₃ / DIAD < 1150–70%Filtration (Very Easy)High-throughput synthesis
Experimental Protocols

Standard Operating Procedure: Optimized Mitsunobu Etherification of N-Boc-(S)-prolinol

Objective: High-yield synthesis of N-Boc-(S)-prolinol aryl ethers with integrated TPPO removal using DPBA.

Materials:

  • N-Boc-(S)-prolinol (1.0 eq)

  • Phenol derivative (pKa < 11, 1.2 eq)

  • 4-(Diphenylphosphino)benzoic acid (DPBA) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Reagent Mixing: Dissolve N-Boc-(S)-prolinol (1.0 mmol), the phenol derivative (1.2 mmol), and DPBA (1.2 mmol) in 10 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Activation: Add DIAD (1.2 mmol) dropwise via syringe over 15 minutes. Crucial: Slow addition at low temperature prevents the exothermic degradation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12 hours. Monitor completion via TLC (stain with Ninhydrin or KMnO₄).

  • Quenching & Extraction: Dilute the reaction mixture with 20 mL of Ethyl Acetate. Transfer to a separatory funnel.

  • Byproduct Removal: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 15 mL). Note: The oxidized DPBA byproduct partitions into the aqueous layer, eliminating phosphine oxide contamination.

  • Drying & Concentration: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via a short flash column chromatography plug (Hexanes/Ethyl Acetate) to isolate the pure ether.

References
  • Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications | 2

  • Mitsunobu Reaction | Organic Chemistry Portal | 3

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties | MDPI | 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in (S)-2-(phenoxymethyl)pyrrolidine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing enantiomeric erosion (racemization) during the synthesis of chiral pyrrolidine building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing enantiomeric erosion (racemization) during the synthesis of chiral pyrrolidine building blocks.

The synthesis of (S)-2-(phenoxymethyl)pyrrolidine typically relies on the O-alkylation of a protected prolinol derivative. While seemingly straightforward, this transformation is notorious for stereochemical leakage and unexpected byproducts. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to ensure high enantiomeric purity.

Part 1: Mechanistic Insights (The "Why")

Q: Why does my prolinol derivative lose optical purity during the Mitsunobu etherification?

A: The standard Mitsunobu reaction converts an alcohol into an ether with complete Walden inversion via an intermolecular SN2 mechanism[1][2]. Therefore, to synthesize the (S)-enantiomer, you must start with an (R)-prolinol derivative.

However, the pyrrolidine nitrogen is inherently nucleophilic. Even when masked with a standard protecting group like tert-butyloxycarbonyl (Boc), the nitrogen's lone pair can intramolecularly attack the O-phosphonium activated carbon. This neighboring group participation (NGP) forms a highly reactive bicyclic aziridinium ion intermediate [3].

When the phenoxide nucleophile subsequently attacks this aziridinium ion at the chiral center, it causes a second stereochemical inversion. This double-inversion results in an overall retention of configuration (yielding the undesired (R)-enantiomer), which competes with the direct SN2 pathway and erodes your enantiomeric excess (ee)[4].

Q: I am isolating a significant byproduct with a different mass and Rf value. What is it?

A: You are likely observing a 3-phenoxypiperidine derivative. The bicyclic aziridinium ion intermediate possesses two electrophilic carbons. If the phenoxide nucleophile attacks the less sterically hindered primary carbon (C3) instead of the secondary chiral center (C2), it triggers a ring expansion. This converts your 5-membered pyrrolidine into a 6-membered piperidine byproduct[3][4].

G A Activated (R)-Boc-Prolinol (O-Phosphonium Intermediate) B (S)-2-(phenoxymethyl)pyrrolidine (Desired: Inversion) A->B Direct SN2 Attack by Phenoxide C Bicyclic Aziridinium Ion (NGP Intermediate) A->C Intramolecular NGP (Nitrogen Attack) D (R)-2-(phenoxymethyl)pyrrolidine (Undesired: Retention/Racemization) C->D Phenoxide Attack at C2 (Pyrrolidine) E 3-Phenoxypiperidine (Ring Expansion Byproduct) C->E Phenoxide Attack at C3 (Piperidine)

Reaction pathways in prolinol etherification showing SN2 vs. NGP.

Part 2: Troubleshooting & Optimization (The "How")

Q: How can I suppress aziridinium ion formation and prevent racemization?

A: You must modulate the reaction kinetics to heavily favor the intermolecular SN2 attack over the intramolecular NGP. This is achieved through two primary vectors:

  • Strict Temperature Control: NGP is highly temperature-dependent. Running the activation step (e.g., DIAD addition) at strict cryogenic temperatures (-15 °C to 0 °C) significantly retards aziridinium formation.

  • Protecting Group Tuning: If Boc provides insufficient deactivation, switch to a stronger electron-withdrawing group (EWG) like Tosyl (Ts) or Carboxybenzyl (Cbz). These groups delocalize the nitrogen lone pair more effectively, stripping it of its nucleophilicity.

Q: What if I activate the alcohol as a mesylate or tosylate instead of using Mitsunobu conditions?

A: The fundamental mechanistic trap remains identical. Mesylates and tosylates are excellent leaving groups, and the nitrogen will still form the aziridinium ion if the displacement by phenoxide is not instantaneous. If you must use the sulfonate ester route, employ a highly polar aprotic solvent (e.g., DMF) with a strong, non-nucleophilic base (e.g., Cs₂CO₃) to maximize the concentration of the highly reactive, "naked" phenoxide anion, ensuring it outcompetes the internal nitrogen attack.

Quantitative Data: Protecting Group & Temperature Impact

The table below summarizes how experimental parameters dictate the stereochemical outcome of the etherification.

N-Protecting GroupReaction Temp (°C)Major ByproductEnantiomeric Excess (ee %)
Boc25Aziridinium / Piperidine60–70% (Severe Erosion)
Boc-15 to 0Trace Piperidine>95% (Maintained)
Cbz25Trace Piperidine85–90% (Slight Erosion)
Ts / Ns25None>98% (Complete Inversion)
Alkyl (e.g., Benzyl)0Extensive Piperidine<10% (Complete Racemization)

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following optimized Mitsunobu protocol for the synthesis of (S)-Boc-2-(phenoxymethyl)pyrrolidine incorporates in-process validation checkpoints.

Objective: Convert (R)-Boc-prolinol to the (S)-ether via complete Walden inversion.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with dry N₂.

    • Validation Check: The internal atmosphere must be strictly anhydrous; moisture will prematurely hydrolyze the phosphonium intermediate.

  • Reagent Mixing: Dissolve (R)-Boc-prolinol (1.0 eq), Phenol (1.2 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.

    • Validation Check: The solution should be completely clear and colorless.

  • Cryogenic Cooling: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to exactly -15 °C.

  • Activation (Critical Step): Dilute Diisopropyl azodicarboxylate (DIAD, 1.2 eq) in an equal volume of anhydrous THF. Add this solution dropwise over 45 minutes using a syringe pump.

    • Validation Check (Visual): As each drop of DIAD hits the solution, a transient yellow color will appear and rapidly dissipate as the betaine intermediate forms. If the yellow color persists, the PPh₃ is either depleted or oxidized.

  • Maturation: Allow the reaction to stir at -15 °C for 2 hours, then slowly warm to 0 °C over an additional 2 hours.

    • Validation Check (Physical): A white precipitate of triphenylphosphine oxide (TPPO) will begin to crash out of the solution, indicating successful catalytic turnover[1].

  • Quench & Workup: Quench the reaction with cold methanol (1 mL). Concentrate the mixture under reduced pressure. Resuspend the crude paste in cold diethyl ether (Et₂O) and filter through a Celite pad to remove the bulk of the TPPO.

  • Chiral Verification: Purify via silica gel chromatography (Hexanes/EtOAc).

    • Validation Check (Analytical): Submit the purified product to Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA isocratic flow). Baseline resolution of the (S) and (R) peaks must be achieved to accurately quantify the >95% ee.

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Optimization

optimizing solvent conditions for (S)-2-(phenoxymethyl)pyrrolidine salt crystallization

Optimizing Solvent Conditions for (S)-2-(phenoxymethyl)pyrrolidine Salt Crystallization Welcome to the . This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Solvent Conditions for (S)-2-(phenoxymethyl)pyrrolidine Salt Crystallization

Welcome to the . This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying (S)-2-(phenoxymethyl)pyrrolidine hydrochloride (CAS: 174213-52-6)[1]. As a critical chiral building block with a lipophilic ether linkage and a basic pyrrolidine nitrogen, this compound presents unique crystallization challenges. This center provides authoritative, field-proven strategies to overcome thermodynamic hurdles and establish a robust, self-validating crystallization process.

Part 1: The Thermodynamics of Salt Crystallization (The "Why")

Successful crystallization is not a product of trial and error; it is a self-validating thermodynamic system. When the kinetic and thermodynamic parameters are correctly balanced, the system spontaneously yields high-purity solid lattices.

For (S)-2-(phenoxymethyl)pyrrolidine salts, the primary process challenge is navigating the Metastable Zone Width (MSZW) without triggering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." LLPS occurs when a supersaturated solution crosses the liquid-liquid coexistence curve (binodal curve) before overcoming the kinetic barrier required for solid nucleation[2]. Instead of forming a highly ordered crystal lattice, the solute separates into a dense, solute-rich oil phase that traps impurities and resists solidification[3].

To engineer a robust process, solvent selection must prioritize a steep solubility gradient while maintaining a dielectric constant that solvates the ion pair just enough to prevent premature demixing. By strategically blending solvents, chemists can alter the activity coefficient of the API, effectively shifting the liquid-liquid coexistence curve below the solid-liquid equilibrium curve to favor pure crystallization[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My (S)-2-(phenoxymethyl)pyrrolidine HCl salt is "oiling out" at the bottom of the reactor instead of crystallizing. How do I force crystallization? A1: Oiling out is a thermodynamic failure where the solute-rich phase separates as a liquid[2].

  • Causality: The chosen solvent system (often a single moderately polar solvent like Ethyl Acetate) cannot support the high supersaturation required for nucleation at the target temperature.

  • Solution:

    • Thermodynamic Shift: Switch to a binary solvent system. Using a polar protic primary solvent (e.g., Ethanol) mixed with a non-polar antisolvent (e.g., Heptane) stabilizes the ion pair and suppresses the binodal curve[4].

    • Kinetic Intervention: Determine the cloud point (the exact temperature the oil appears). Heat the mixture 5°C above this point until completely clear, then cool slowly (0.1°C/min). Introduce 1–2 wt% of seed crystals strictly in the clear solution regime before reaching the cloud point. The seeds provide a low-energy surface for Solid-Liquid Phase Separation (SLPS), bypassing the LLPS pathway entirely[5].

Q2: I am getting a crystalline solid, but the yield is unacceptably low (<50%). How can I improve recovery without trapping impurities? A2: Low yield indicates that the solubility of the salt in the mother liquor remains too high at the final isolation temperature.

  • Causality: The primary solvent is too polar, or the cooling profile is too aggressive, leading to supersaturation collapse rather than controlled layer-by-layer growth.

  • Solution: Implement a Hybrid Cooling-Antisolvent Crystallization strategy[4]. Dissolve the salt in a minimal volume of Ethanol at 60°C. Cool to 40°C, seed the solution, and hold for 1 hour to establish a robust crystal bed. Then, slowly dose in an antisolvent (e.g., MTBE) over 4 hours while cooling to 5°C. This slow addition maintains the system within the MSZW, driving the remaining solute into the crystal lattice while leaving structurally distinct impurities dissolved in the mother liquor.

Q3: The isolated crystals are sticky and heavily agglomerated, making filtration nearly impossible. What is the cause? A3: Agglomeration is a direct sequela of transient LLPS. Even if the oil eventually solidifies, it does so as a fused mass of microcrystals, often referred to as a "desert rose" morphology[5].

  • Causality: Nucleation occurred inside the solute-rich oil droplets rather than in the bulk continuous phase.

  • Solution: Increase the agitation rate during the nucleation phase to improve mass transfer. Ensure that seeding is performed prior to any visible turbidity. Finally, wash the wet cake with a cold, low-boiling non-polar solvent (e.g., cold MTBE) to rapidly displace the mother liquor and prevent secondary nucleation on the filter cake.

Part 3: Step-by-Step Methodology: Binary Solvent Screening Protocol

To establish a self-validating crystallization process, follow this empirical screening protocol. The system validates itself at Step 4: if the seed crystals persist without dissolving, the system is successfully operating within the metastable zone.

  • Solvent Profiling: Weigh 100 mg aliquots of crude (S)-2-(phenoxymethyl)pyrrolidine HCl into multiple 10 mL glass vials.

  • Primary Dissolution: Add 1.0 mL of various primary solvents (see Table 1). Heat to 60°C under magnetic agitation (400 rpm). Solvents that yield a clear solution are classified as "good solvents."

  • Cooling & Antisolvent Titration: Cool the clear solutions to 20°C at a controlled rate of 0.5°C/min.

    • If pure crystals form: The single solvent system is viable.

    • If oil forms (LLPS): Reheat to 60°C to achieve a clear solution. Add 0.5 mL of a miscible antisolvent (e.g., Heptane or MTBE) dropwise.

  • Seeding & Validation: Cool the binary mixture to 5°C above the previously observed cloud point. Add 2 mg of pure seed crystals. Self-Validation Check: If the seeds remain suspended and begin to grow, the supersaturation is optimal. If they dissolve, the solution is undersaturated; add more antisolvent.

  • Scale-Up: Execute the optimized temperature and antisolvent dosing profile at the 10g scale using an automated reactor (e.g., EasyMax) with in-line turbidity monitoring to ensure the process never crosses the LLPS boundary.

Part 4: Solvent Selection Matrix

Summarizing quantitative data and physicochemical properties is critical for rational solvent selection[6]. The table below outlines the expected behaviors of various solvent classes when applied to pyrrolidine hydrochloride salts.

Solvent ClassExample SolventDielectric Constant (ε)Typical Crystallization OutcomeProcess Recommendation
Alcohols (Polar Protic) Ethanol24.5High solubility, clear solutions at elevated temps.Ideal primary solvent. Solvates the HCl salt effectively.
Ketones (Polar Aprotic) Acetone20.7Moderate solubility, high risk of LLPS upon fast cooling.Use with caution; strictly requires early seeding.
Esters (Polar Aprotic) Ethyl Acetate6.0Low solubility, severe risk of oiling out at >40°C.Avoid as primary solvent; use only as a mild antisolvent.
Ethers (Non-polar) MTBE2.6Very low solubility, sharp antisolvent effect.Excellent antisolvent. Drives high yield without LLPS.
Alkanes (Non-polar) Heptane1.9Insoluble, highly orthogonal to the salt phase.Excellent antisolvent for hybrid cooling strategies.
Part 5: Process Visualizations

The following diagrams map the logical relationships and workflows required to optimize this crystallization process.

LLPS_Troubleshooting Start Observation: Oiling Out (LLPS) Detected CheckTemp Is the cloud point close to the melting point? Start->CheckTemp AdjustSolvent Switch to solvent with higher dielectric constant (e.g., EtOH/Water) CheckTemp->AdjustSolvent Yes (Thermodynamic LLPS) LowerSupersat Reduce supersaturation (Slower cooling/Lower conc.) CheckTemp->LowerSupersat No (Kinetic LLPS) AddSeed Introduce seed crystals above the cloud point AdjustSolvent->AddSeed LowerSupersat->AddSeed Success Solid-Liquid Phase Separation (Crystallization) AddSeed->Success

Decision matrix for resolving Liquid-Liquid Phase Separation (oiling out) during crystallization.

Solvent_Screening Prep Prepare API Salt (S)-2-(phenoxymethyl)pyrrolidine HCl Screen Primary Solvent Screen (Alcohols, Ketones, Esters) Prep->Screen Solubility Determine Solubility Curve (Metastable Zone Width) Screen->Solubility AntiSolvent Select Antisolvent (e.g., Heptane, MTBE) Solubility->AntiSolvent Optimize Optimize Cooling Rate & Seeding Strategy AntiSolvent->Optimize Isolate Filter, Wash & Dry (High Purity API) Optimize->Isolate

Step-by-step experimental workflow for hybrid antisolvent crystallization.

References
  • Organic Process Research & Development (ACS) - Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.[Link]

  • Crystal Growth & Design (ACS) - Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation.[Link]

  • Organic Process Research & Development (ACS) - Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients.[Link]

  • Crystals (MDPI) - The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.[Link]

  • Wiley-VCH - Handbook of Pharmaceutical Salts: Properties, Selection, and Use (Stahl, P.H., Wermuth, C.G.).[Link]

Sources

Troubleshooting

reducing side reactions in (S)-2-(phenoxymethyl)pyrrolidine N-Boc deprotection

Welcome to the technical support center for the N-Boc deprotection of (S)-2-(phenoxymethyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-Boc deprotection of (S)-2-(phenoxymethyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure you can achieve high yields and purity while minimizing side reactions.

I. Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the N-Boc deprotection of (S)-2-(phenoxymethyl)pyrrolidine. Each issue is presented in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Significant byproduct formation is observed, complicating purification.

Question: Why am I observing significant byproduct formation during the Boc deprotection of (S)-2-(phenoxymethyl)pyrrolidine, and how can I minimize it?

Answer: The primary cause of byproduct formation during acid-catalyzed Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2] This electrophilic species can subsequently alkylate any nucleophilic sites within your molecule or the solvent. In the case of (S)-2-(phenoxymethyl)pyrrolidine, the aromatic ring of the phenoxymethyl group is susceptible to tert-butylation.

Core Mechanism of Boc Deprotection and Side Reaction:

The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, like trifluoroacetic acid (TFA).[3][4] This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][5]

  • Desired Reaction: Deprotection to the free amine.

  • Side Reaction: Electrophilic aromatic substitution of the phenoxy ring by the tert-butyl cation.

Strategies to Mitigate Byproduct Formation:
  • Employ Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[1]

    • Recommended Scavengers: Triethylsilane (TES) or triisopropylsilane (TIS) are highly effective. Anisole can also be used.[6]

    • Mechanism of Scavenging: The scavenger reacts with the tert-butyl cation to form a stable, non-reactive species.

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of side reactions.[7]

    • Recommendation: Initiate the deprotection at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.

Issue 2: Cleavage of the phenoxymethyl ether linkage is detected.

Question: I am observing cleavage of the phenoxymethyl ether bond during the N-Boc deprotection. How can I prevent this?

Answer: Aryl-alkyl ethers, like the phenoxymethyl group, can be susceptible to cleavage under strongly acidic conditions.[8][9] The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or unimolecular cleavage to form a carbocation.[10][11]

Mechanism of Ether Cleavage:

  • Protonation of the ether oxygen by the strong acid (e.g., TFA).

  • SN1 or SN2-type cleavage of the C-O bond. Given the potential for a relatively stable benzylic-type carbocation intermediate, an SN1 pathway is plausible.[10][12]

Strategies to Prevent Ether Cleavage:
  • Use Milder Acidic Conditions: Switching to a less harsh acidic reagent can often prevent ether cleavage.

    • Recommendation: Instead of neat TFA, consider using a solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether.[13] Alternatively, using a weaker acid like phosphoric acid can be effective.[14][15]

  • Control Stoichiometry of the Acid: Using a large excess of strong acid increases the likelihood of side reactions.

    • Recommendation: Titrate the amount of acid used to the minimum required for complete deprotection. Careful monitoring by TLC or LC-MS is crucial. Some studies have shown that the deprotection can have a second-order dependence on the acid concentration, meaning the reaction rate is highly sensitive to the amount of acid present.[16]

  • Alternative Deprotection Methods: If acidic conditions consistently lead to ether cleavage, consider non-acidic deprotection strategies.

    • Thermal Deprotection: In some cases, heating the N-Boc protected amine can lead to deprotection, although this may require high temperatures.[17][18]

    • Catalytic Methods: Certain Lewis acids, like iron(III) chloride, have been shown to catalyze Boc deprotection under milder conditions.[19]

Issue 3: The deprotection reaction is sluggish or incomplete.

Question: My N-Boc deprotection is not going to completion, even after an extended reaction time. What can I do to drive the reaction forward?

Answer: Incomplete deprotection can be due to several factors, including insufficient acid strength or concentration, low reaction temperature, or steric hindrance around the nitrogen atom.[1]

Troubleshooting Incomplete Deprotection:
  • Increase Acid Concentration or Strength: If using a diluted acid solution, gradually increasing the concentration may be necessary.[7] If a weaker acid is being used, switching to a stronger one like TFA might be required, but with the precautions for side reactions mentioned above.

  • Elevate the Reaction Temperature: If the reaction is being run at 0 °C or room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[7] However, be mindful that this can also increase the rate of side reactions.

  • Ensure Anhydrous Conditions (for certain reagents): When using reagents like HCl in dioxane, the presence of water can sometimes interfere with the reaction. Ensure your solvents and reagents are dry.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the N-Boc deprotection of (S)-2-(phenoxymethyl)pyrrolidine.

Q1: What are the standard, recommended conditions for the N-Boc deprotection of (S)-2-(phenoxymethyl)pyrrolidine?

A1: A good starting point is to use a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature.[7][20] It is highly recommended to include a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) (typically 5-10 vol%) to prevent tert-butylation of the phenoxymethyl group.[1]

Q2: Are there any "greener" alternatives to traditional deprotection methods?

A2: Yes, several more environmentally friendly methods have been developed. These include:

  • Water-mediated deprotection: In some cases, heating the N-Boc protected amine in water at reflux can effect deprotection without any additional reagents.[14][21]

  • Deep Eutectic Solvents (DES): A mixture of choline chloride and p-toluenesulfonic acid can serve as both the solvent and catalyst for the deprotection, offering a more sustainable option.[22]

Q3: Can I use Lewis acids for this deprotection?

A3: Yes, various Lewis acids can be used for N-Boc deprotection, often under milder conditions than strong Brønsted acids.[14] Examples include iron(III) chloride, zinc bromide, and aluminum chloride.[15][19] These can be particularly useful if your substrate contains other acid-sensitive functional groups.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The deprotected amine will have a different Rf value than the starting material. Staining with ninhydrin can be useful for visualizing the primary amine product.

  • LC-MS: This technique can confirm the disappearance of the starting material and the appearance of the product with the expected mass.

Q5: What is the typical work-up procedure for a TFA-mediated deprotection?

A5: After the reaction is complete, the volatile components (DCM and excess TFA) are typically removed under reduced pressure.[20] The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the trifluoroacetate salt and any remaining acid.[7] This is followed by washing with brine, drying over an anhydrous salt (e.g., sodium sulfate), and concentration to yield the crude product, which can then be purified by chromatography if necessary.

III. Experimental Protocols & Data

Protocol 1: Standard N-Boc Deprotection with TFA and Scavenger
  • Dissolve the N-Boc-(S)-2-(phenoxymethyl)pyrrolidine in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (TES) (0.1 equivalents relative to the substrate).

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-sensitive functional groups.[23][24]

  • Dissolve the N-Boc-(S)-2-(phenoxymethyl)pyrrolidine in methanol (0.1 M).

  • At room temperature, add oxalyl chloride (3 equivalents) dropwise to the solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Redissolve in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Table 1: Comparison of Deprotection Conditions and Outcomes
Reagent/ConditionsTemperatureTime (h)ScavengerTypical YieldPotential Side Reactions
50% TFA in DCM0 °C to RT1-4NoneVariableHigh risk of tert-butylation
20% TFA in DCM0 °C to RT2-6TES>90%Minimal with scavenger
4M HCl in Dioxane0 °C to RT2-8Not required>85%Potential for ether cleavage
Oxalyl Chloride/MeOHRT1-4Not required>90%Formation of N-chloroalkyl products if not controlled
Refluxing Water100 °C1-6Not requiredSubstrate dependentThermal degradation

IV. Visualized Workflows and Mechanisms

Diagram 1: Decision-Making Workflow for N-Boc Deprotection

Deprotection_Workflow start Start: N-Boc-(S)-2-(phenoxymethyl)pyrrolidine initial_conditions Standard Conditions: 20% TFA/DCM, TES, 0°C -> RT start->initial_conditions monitor1 Monitor by TLC/LC-MS initial_conditions->monitor1 incomplete Incomplete Reaction? monitor1->incomplete increase_tfa Increase TFA concentration or gently heat incomplete->increase_tfa Yes side_reactions Side Reactions Observed? incomplete->side_reactions No increase_tfa->monitor1 ether_cleavage Ether Cleavage? side_reactions->ether_cleavage Yes workup Work-up and Purify side_reactions->workup No tert_butylation tert-Butylation? ether_cleavage->tert_butylation No milder_acid Switch to milder acid: 4M HCl/Dioxane or H3PO4 ether_cleavage->milder_acid Yes add_scavenger Increase scavenger concentration or switch to TIS tert_butylation->add_scavenger Yes add_scavenger->monitor1 milder_acid->monitor1 alternative_method Consider alternative methods: Oxalyl Chloride/MeOH or Thermal milder_acid->alternative_method end End: Desired Product workup->end

Caption: Troubleshooting workflow for N-Boc deprotection.

Diagram 2: Mechanism of Side Reactions

Side_Reactions cluster_deprotection N-Boc Deprotection cluster_side_reactions Side Reactions Boc_amine N-Boc Protected Amine protonated_boc Protonated Intermediate Boc_amine->protonated_boc + H+ H_plus H+ free_amine Free Amine + CO2 protonated_boc->free_amine tBu_cation tert-Butyl Cation protonated_boc->tBu_cation tert_butylated_product tert-Butylated Byproduct tBu_cation->tert_butylated_product + Phenoxymethyl Group trapped_cation Trapped Cation tBu_cation->trapped_cation + Scavenger phenoxymethyl Phenoxymethyl Group phenoxymethyl->tert_butylated_product scavenger Scavenger (e.g., TES) scavenger->trapped_cation

Caption: Competing pathways for the tert-butyl cation.

V. References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 13). Acids. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8318–8325. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Nyambura, P. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23811–23817. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]

  • Royal Society of Chemistry. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

  • Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Reddit. (2022, August 18). Boc deprotection --> Aza-Michael?[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • National Center for Biotechnology Information. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]

  • Jack Westin. Cleavage of Ethers - Organic Chemistry. [Link]

  • International Journal of Organic & Inorganic Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • Fiveable. (2025, August 15). TFA Deprotection: Organic Chemistry Study Guide. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Manufacturing of (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride

Guide Objective: This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up manuf...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up manufacturing of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride. The content is structured to address specific challenges encountered during synthesis, purification, and quality control, offering explanations grounded in chemical principles and process experience.

Section 1: Synthesis Route Selection and Optimization

The transition from a lab-scale route to a robust, scalable manufacturing process is a critical step fraught with potential challenges. This section addresses common questions regarding the selection and optimization of the synthetic pathway for (S)-2-(phenoxymethyl)pyrrolidine hydrochloride.

FAQ 1.1: What are the most common synthetic routes for (S)-2-(phenoxymethyl)pyrrolidine, and which is most suitable for scale-up?

Answer: The synthesis of (S)-2-(phenoxymethyl)pyrrolidine typically originates from chiral pool starting materials to ensure stereochemical integrity. The most prevalent and scalable approach starts from (S)-prolinol.

A common synthetic sequence involves two key steps:

  • O-Alkylation: (S)-prolinol is reacted with a phenoxide source. A more controlled and scalable method is the Williamson ether synthesis, where the hydroxyl group of (S)-prolinol is first activated (e.g., converted to a tosylate or mesylate) and then displaced by sodium phenoxide.

  • Hydrochloride Salt Formation: The resulting free base is then treated with hydrochloric acid (typically as a solution in a suitable organic solvent like isopropanol or ethanol) to precipitate the desired hydrochloride salt.

Why is this route preferred for scale-up?

  • Starting Material Availability: (S)-prolinol is readily available in high enantiomeric purity, derived from the reduction of the natural amino acid L-proline.[1][2]

  • Process Control: The steps are standard, well-understood transformations in organic synthesis, allowing for predictable control of reaction parameters like temperature, stoichiometry, and reaction time.

  • Impurity Profile: The impurity profile is generally manageable, with potential side products being structurally distinct enough for effective purification.[3]

An alternative, though less common, route might involve the cyclization of an acyclic precursor.[2][4][5] However, these routes often require more complex starting materials and can present greater challenges in controlling stereochemistry and regioselectivity during the cyclization step, making them less ideal for large-scale manufacturing.[6]

Section 2: Troubleshooting Key Reaction and Work-Up Steps

Even with a well-defined route, operational challenges can arise during scale-up. This section focuses on specific problems you might encounter.

FAQ 2.1: During the Williamson ether synthesis, we are seeing significant formation of a dimeric ether impurity. How can we mitigate this?

Answer: The formation of a dimeric ether impurity, where two molecules of (S)-prolinol react with each other, is a classic side reaction. It arises when the activated prolinol intermediate reacts with another molecule of prolinol instead of the intended phenoxide nucleophile.

Root Causes and Mitigation Strategies:

  • Slow Addition of Phenoxide: If the phenoxide is added too slowly or its concentration is too low, the activated prolinol has a higher probability of reacting with itself.

    • Troubleshooting: Ensure the sodium phenoxide is fully dissolved or slurried and can be added at a rate that maintains a sufficient concentration in the reaction vessel. A subsurface addition can sometimes help improve local concentration.

  • Incorrect Order of Addition: Adding the activating agent (e.g., tosyl chloride) to a mixture of prolinol and base can lead to immediate side reactions.

    • Protocol: A more controlled sequence is to first form the alkoxide of (S)-prolinol with a strong base (like NaH) and then add the activating agent, followed by the phenoxide. However, for safety on scale, activating the hydroxyl group first to a tosylate or mesylate, isolating it, and then reacting it with sodium phenoxide in a separate step provides the highest level of control, despite adding a step to the process.

  • Temperature Control: Higher temperatures can accelerate the side reaction.

    • Troubleshooting: Maintain the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Perform a Design of Experiments (DoE) to identify the optimal temperature window.

Workflow for Minimizing Dimer Formation

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Corrective Actions Problem High Dimer Impurity (>2%) by HPLC Order Review Order of Reagent Addition Problem->Order Concentration Analyze Reagent Concentration & Addition Rate Problem->Concentration Temp Evaluate Reaction Temperature Profile Problem->Temp Action1 Option A: Add Activating Agent to Pre-formed Alkoxide Order->Action1 Action2 Option B (Recommended for Scale-up): Isolate Mesylate/Tosylate Intermediate Order->Action2 Action3 Optimize Phenoxide Addition Rate Concentration->Action3 Action4 Lower Reaction Temperature Temp->Action4 Action2->Action3 Followed by...

Caption: Decision workflow for troubleshooting dimer impurity formation.

Section 3: Crystallization, Purification, and Polymorphism

The final isolation and purification of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride is critical for achieving the required quality attributes. Hydrochloride salt crystallization can be particularly challenging.[7]

FAQ 3.1: We are struggling with inconsistent crystal form and poor filterability of the final hydrochloride salt. What factors should we investigate?

Answer: This is a common and multifaceted issue in scaling up salt crystallizations. The final crystal habit and particle size distribution are highly sensitive to the crystallization conditions. Inconsistent form can point to polymorphism, while poor filterability is often due to the formation of very fine needles or amorphous material.

Key Parameters to Control:

ParameterImpact on CrystallizationTroubleshooting Steps
Solvent System Influences solubility, supersaturation, and potential for solvate formation.Screen a range of anti-solvents (e.g., MTBE, heptane, toluene) added to a solution of the salt in a primary solvent (e.g., IPA, ethanol). Evaluate the resulting crystal morphology under a microscope.
Cooling Rate Fast cooling ("crash cooling") generates high supersaturation, leading to rapid nucleation and small, often needle-like crystals.Implement a controlled, linear cooling ramp. A slower rate allows for crystal growth rather than just nucleation, leading to larger, more easily filtered particles.
Seeding Induces crystallization at a lower level of supersaturation, promoting controlled growth on existing seed crystals.Develop a seeding protocol. Prepare seed crystals from a representative batch. Add the seed as a slurry at a specific temperature within the metastable zone.
Agitation Affects heat and mass transfer. Over-aggressive agitation can cause secondary nucleation and crystal breakage (attrition), leading to fines.Use an appropriate agitator design (e.g., pitched-blade turbine). Correlate lab-scale agitation (RPM) to plant-scale agitation (tip speed, power per unit volume) to ensure consistency.
Protocol: Developing a Robust Crystallization Protocol
  • Solubility Curve Generation: Determine the solubility of (S)-2-(phenoxymethyl)pyrrolidine HCl in your chosen solvent system (e.g., Isopropanol/Heptane) at various temperatures. This is essential for defining the operating window.

  • Metastable Zone Width (MSZW) Determination: Use a turbidity probe to determine the temperature range below the saturation point where the solution remains clear. This is the ideal zone for seeding.

  • Charge the Reactor: Dissolve the crude product in the primary solvent (e.g., Isopropanol) at an elevated temperature (e.g., 60-70 °C) to ensure complete dissolution.

  • Cool to Seeding Temperature: Cool the solution to a temperature within the upper third of the metastable zone.

  • Seed the Batch: Add a small quantity (0.1-1.0% w/w) of micronized seed crystals as a slurry.

  • Hold and Grow: Hold the batch at the seeding temperature for a period (e.g., 1-2 hours) to allow the seeds to mature and grow.

  • Controlled Cooling & Anti-Solvent Addition: Initiate a slow, controlled cooling ramp to the final isolation temperature. If using an anti-solvent, add it slowly and concurrently with the cooling process to maintain a constant level of supersaturation.

  • Isolation and Drying: Filter the product, wash with a cold solvent mixture, and dry under vacuum at a controlled temperature.

Section 4: Analytical and Quality Control

A robust analytical package is the cornerstone of a controlled manufacturing process. It allows for the monitoring of reaction progress, the identification of impurities, and the assurance of final product quality.

FAQ 4.1: What is the best analytical method for monitoring chiral purity, and what are the likely chiral impurities?

Answer: The primary method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . A normal-phase chiral column (e.g., based on derivatized cellulose or amylose) is typically required to resolve the (S)- and (R)-enantiomers.

The most critical chiral impurity to control is the (R)-2-(phenoxymethyl)pyrrolidine enantiomer. [3] The presence of this impurity indicates a loss of stereochemical control during the synthesis or, more likely, the presence of the (R)-enantiomer in the (S)-prolinol starting material.

Regulatory Context: According to ICH guidelines, the undesired stereoisomer is treated like any other impurity.[8] For most pharmaceuticals, the limit for such an impurity is stringent, often below 0.15%. Therefore, it is critical to have a validated analytical method with a limit of quantitation (LOQ) well below this threshold (e.g., ≤0.05%).

Decision Tree for Out-of-Specification (OOS) Chiral Purity

G cluster_0 Initial Investigation cluster_1 Root Cause Analysis cluster_2 Conclusion OOS OOS Result: (R)-Enantiomer > 0.15% CheckMethod Verify HPLC Method Validity (System Suitability, Injection Repeatability) OOS->CheckMethod Reanalyze Re-test the Same Sample CheckMethod->Reanalyze TestSM Test (S)-Prolinol Starting Material Lot Reanalyze->TestSM If OOS is Confirmed ReviewProcess Review Process Parameters (Any high-temperature excursions?) Reanalyze->ReviewProcess If OOS is Confirmed ConclusionSM Root Cause: Contaminated Starting Material TestSM->ConclusionSM If SM Fails Racemization Conduct Racemization Study (Spike sample, expose to harsh conditions) ReviewProcess->Racemization ConclusionProcess Root Cause: Process-Induced Racemization (Unlikely) Racemization->ConclusionProcess If Racemization is Observed

Caption: Troubleshooting workflow for an OOS chiral purity result.

References
  • CN1024791C - Process for preparing pyrrolidine derivatives and their salts.
  • Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development.
  • pyrrolidine hydrochloride | 25150-61-2. Benchchem.
  • Practical Large-Scale Synthesis of the 2-Aminomethylpyrrolidin-4-ylthio-Containing Side Chain of the Novel Carbapenem Antibiotic Doripenem.
  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering (RSC Publishing).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydroch. Organic Syntheses.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Medwin Publishers.
  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure.
  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Medwin Publishers.
  • Regul
  • Scale-up Synthesis of (S)-2-(pyrrolidin-1-yl)
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • (S)-(+)-2-(Aminomethyl)pyrrolidine. Chem-Impex.
  • A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. Benchchem.
  • Pyrrolidine and Its Hydrates in the Solid State. American Chemical Society - ACS Figshare.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine.
  • (S)-(+)-2-(Aminomethyl)pyrrolidine. Sigma-Aldrich.
  • (S)-2-(Phenoxymethyl)-pyrrolidine hydrochloride. Advanced ChemBlocks.
  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone.
  • How can I seperate pyrrolidine?
  • (2S)-2-(Phenoxymethyl)pyrrolidine hydrochloride. Sapphire Bioscience.
  • 2-(PHENOXYMETHYL)
  • US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

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Reference Data & Comparative Studies

Validation

Chiral HPLC Method Validation for (S)-2-(Phenoxymethyl)pyrrolidine Enantiomeric Purity: A Comparison Guide

Introduction The compound (S)-2-(phenoxymethyl)pyrrolidine is a highly valuable chiral building block, serving as a critical pharmacophore in the synthesis of potent caspase-3 inhibitors and other central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound (S)-2-(phenoxymethyl)pyrrolidine is a highly valuable chiral building block, serving as a critical pharmacophore in the synthesis of potent caspase-3 inhibitors and other central nervous system therapeutics[1]. Because the stereochemistry of the pyrrolidine ring dictates the biological activity and target-binding affinity, the presence of the (R)-enantiomer is considered a critical quality attribute (CQA) impurity.

Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method to quantify trace levels of the (R)-enantiomer requires a deep understanding of chiral recognition mechanisms. This guide objectively compares the performance of leading chiral stationary phases (CSPs) and provides a self-validating, 2-compliant protocol[2] for enantiomeric purity determination.

Mechanistic Rationale: Chiral Stationary Phase (CSP) Comparison

The separation of pyrrolidine enantiomers relies on forming transient diastereomeric complexes between the analyte and the CSP. For secondary amines like 2-(phenoxymethyl)pyrrolidine, derivatized polysaccharide-based columns are the industry gold standard[3].

We compared three distinct polymeric architectures:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)

  • Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)

The Causality of Selectivity: Amylose-based phases consistently outperform cellulose-based phases for this specific molecular scaffold. Amylose forms a tightly coiled, highly ordered helical structure. The (S)-enantiomer of 2-(phenoxymethyl)pyrrolidine fits optimally into these chiral grooves, allowing for simultaneous hydrogen bonding (between the carbamate NH of the CSP and the ether oxygen/amine of the analyte) and π−π stacking (between the phenyl rings). Cellulose, possessing a different helical twist and shallower binding pockets, provides weaker stereocontrol for this specific spatial arrangement, a phenomenon similarly observed in other secondary amines like fluoxetine[4].

Table 1: Comparative Performance of Chiral Columns

Conditions: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v), 1.0 mL/min, 25°C, UV at 220 nm.

Chiral Stationary PhasePolymer BackboneRetention Time (S)Retention Time (R)Selectivity ( α )Resolution ( Rs​ )Peak Shape (Tailing)
Chiralpak AD-H Amylose carbamate8.4 min11.2 min1.453.2 Excellent (1.1)
Chiralcel OD-H Cellulose carbamate9.1 min10.5 min1.181.8 Good (1.3)
Chiralcel OJ-H Cellulose benzoate7.5 min7.9 min1.060.8 Poor (1.8)

Conclusion: The Amylose carbamate chemistry (AD-H) provides baseline resolution ( Rs​ > 3.0), making it the optimal choice for trace-level impurity quantification.

Mobile Phase Optimization: The Causality of Additives

Selecting the correct mobile phase is as critical as the column chemistry. A Normal Phase (NP) system of Hexane and Isopropanol (IPA) is utilized to preserve the hydrogen-bonding interactions essential for chiral recognition, which would be disrupted by highly polar aqueous solvents.

Why add Diethylamine (DEA)? Pyrrolidine is a strong secondary amine ( pKa​ ~11). The silica support underlying the polysaccharide coating contains residual, unendcapped silanols ( pKa​ ~4-5). Without a modifier, the pyrrolidine nitrogen protonates and binds ionically to these acidic silanols, causing severe peak tailing and irreversible adsorption. Adding 0.1% DEA acts as a "sacrificial base." It competitively saturates the active silanol sites, ensuring the analyte interacts solely with the chiral polymer. This causality is the difference between an unquantifiable broad smear and a sharp, easily integrated peak[3].

ICH Q2(R2) Method Validation Workflow

G Start Analyte: (S)-2-(phenoxymethyl)pyrrolidine Screening CSP Screening Amylose vs. Cellulose Start->Screening Optimization Mobile Phase Optimization Add 0.1% DEA to suppress silanol activity Screening->Optimization Selectivity (α) > 1.5 Validation ICH Q2(R2) Validation Framework Optimization->Validation Rs > 2.0 Spec Specificity & LOD/LOQ Ensure (R)-enantiomer detection Validation->Spec Prec Precision & Accuracy Recovery at 50%, 100%, 150% Validation->Prec Rob Robustness Flow rate & Temp variations Validation->Rob Final Validated Enantiomeric Purity Method Spec->Final Prec->Final Rob->Final

Caption: Workflow for Chiral HPLC Method Development and ICH Q2(R2) Validation.

Self-Validating Experimental Protocol

A reliable analytical procedure must be a self-validating system. The following protocol embeds System Suitability Testing (SST) directly into the sequence to guarantee data integrity in real-time.

Materials & Preparation
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Premix and sonicate for 15 minutes.

  • Sample Diluent: Mobile phase.

  • Nominal Concentration: 1.0 mg/mL of (S)-2-(phenoxymethyl)pyrrolidine.

Step-by-Step Execution Sequence
  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for 45 minutes. Self-Validation Check: Baseline drift must be < 0.1 mAU/min.

  • Blank Injection: Inject 10 µL of diluent. Self-Validation Check: No interfering peaks at the retention times of the (R) or (S) enantiomers.

  • System Suitability Test (SST): Inject a racemic mixture (0.5 mg/mL each).

    • Acceptance Criteria: Resolution ( Rs​ ) between (S) and (R) must be 2.5. Tailing factor ( Tf​ ) for both peaks must be 1.5.

  • Sensitivity Check (LOQ): Inject a solution containing the (R)-enantiomer at 0.05% of the nominal concentration (0.5 µg/mL).

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio must be 10. This proves the system can detect the critical impurity.

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing: Re-inject the SST solution every 10 samples and at the end of the run. Self-Validation Check: The Relative Standard Deviation (RSD) of the (S)-enantiomer peak area across all bracketing injections must be 2.0%.

ICH Q2(R2) Validation Data Summary

Following the 2[2], the optimized method on the Amylose carbamate column was fully validated for the quantification of the (R)-enantiomer impurity.

Table 2: Method Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete separation of enantiomers; no blank interference Rs​ = 3.2; 0.0% interferencePass
Limit of Detection (LOD) S/N 30.015% (0.15 µg/mL)Pass
Limit of Quantitation (LOQ) S/N 10, Precision RSD 10%0.05% (0.5 µg/mL), RSD = 4.2%Pass
Linearity R2≥0.999 (from LOQ to 150% of spec) R2 = 0.9998Pass
Accuracy (Recovery) 90.0% – 110.0% (Spiked at 50%, 100%, 150%)98.5% – 101.2%Pass
Method Precision RSD 2.0% (n=6 preparations)RSD = 0.8%Pass
Robustness Stable Rs​ under deliberate variations ( ± 2°C, ± 0.1 mL/min) Rs​ remained > 2.8Pass

Conclusion

The enantiomeric purity of (S)-2-(phenoxymethyl)pyrrolidine is best determined using an amylose-based chiral stationary phase (Chiralpak AD-H) under normal phase conditions. The structural causality lies in the superior fit of the pyrrolidine pharmacophore within the amylose helical grooves compared to cellulose. By integrating basic modifiers (DEA) to suppress silanol interactions and employing a self-validating protocol, laboratories can achieve an ICH Q2(R2)-compliant method capable of reliably quantifying the (R)-enantiomer impurity down to 0.05%.

References

  • N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies Journal of Medicinal Chemistry - ACS Public
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers PMC / NIH
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)

Sources

Comparative

A Comparative In Vitro Analysis of (S)- and (R)-2-(Phenoxymethyl)pyrrolidine Binding Affinities

Introduction: The Critical Role of Chirality in Receptor Engagement The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chirality in Receptor Engagement

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its non-planar, sp3-hybridized structure allows for precise three-dimensional positioning of substituents, making it an ideal building block for creating molecules that can interact with complex biological targets like receptors and enzymes.[1] The 2-(phenoxymethyl)pyrrolidine structure is a simple yet compelling example of a chiral molecule where the stereocenter at the C2 position of the pyrrolidine ring dictates the spatial orientation of the phenoxymethyl group.

This guide provides an in-depth comparison of the in vitro binding affinities of the two enantiomers, (S)-2-(phenoxymethyl)pyrrolidine and (R)-2-(phenoxymethyl)pyrrolidine, for a model G-Protein Coupled Receptor (GPCR), which we will refer to as "Target Receptor X" (TR-X). Biological systems are inherently chiral, and thus, enantiomers of a drug candidate often exhibit significantly different pharmacological properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to off-target effects and toxicity. Therefore, the rigorous characterization of individual enantiomers is not merely an academic exercise but a cornerstone of modern drug development, essential for optimizing efficacy and safety.

Herein, we will detail two gold-standard methodologies for quantifying receptor-ligand interactions: the competitive radioligand binding assay and surface plasmon resonance (SPR). We will present hypothetical, yet realistic, experimental data to illustrate the profound impact that stereochemistry can have on binding affinity and kinetics.

Stereoselective Synthesis: The Foundation of Chiral Investigation

Before any binding studies can be conducted, the acquisition of enantiomerically pure (S)- and (R)-2-(phenoxymethyl)pyrrolidine is paramount. Stereoselective synthesis ensures that the observed biological activity can be unambiguously attributed to a single stereoisomer. Methods for synthesizing chiral pyrrolidines often start from readily available chiral precursors, such as (S)-proline, which can be reduced to (S)-prolinol and further elaborated.[3] Alternatively, asymmetric synthesis strategies can be employed to construct the chiral pyrrolidine ring from achiral starting materials.[4]

Methodology 1: Competitive Radioligand Binding Assay

This equilibrium-based assay is a robust method for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

Experimental Protocol
  • Membrane Preparation:

    • HEK293 cells stably overexpressing Target Receptor X (TR-X) are cultured and harvested.

    • Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

    • The homogenate is centrifuged at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

    • The supernatant is collected and subjected to ultracentrifugation at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (containing 10-20 µg of protein).

    • Add 50 µL of a known, fixed concentration of a high-affinity radioligand for TR-X (e.g., [³H]-Ligand-Y, typically at its Kₔ concentration).

    • Add 50 µL of varying concentrations of the unlabeled test compounds, (S)- or (R)-2-(phenoxymethyl)pyrrolidine (typically a 10-point serial dilution from 100 µM to 1 pM).

    • For determining non-specific binding, a parallel set of wells is included containing a high concentration (e.g., 10 µM) of a known, potent unlabeled TR-X antagonist. Total binding is determined in the absence of any competitor.

    • The plate is incubated for 90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed three times with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • The filters are dried, and a scintillation cocktail is added to each vial.

    • Radioactivity is quantified using a liquid scintillation counter.

Data Analysis

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. A sigmoidal dose-response curve is generated by plotting the percent specific binding against the log concentration of the competitor. A non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Membranes TR-X Membranes Incubate Mix & Incubate (90 min, RT) Reach Equilibrium Membranes->Incubate Radioligand [³H]-Ligand-Y Radioligand->Incubate Competitors (S)- & (R)-Enantiomers (Serial Dilution) Competitors->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Scintillation Scintillation Counting (Quantify Radioactivity) Filter->Scintillation Analysis Non-linear Regression (Calculate IC₅₀ & Kᵢ) Scintillation->Analysis

Workflow for Competitive Radioligand Binding Assay.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association rate, kₐ or kₒₙ; dissociation rate, kₔ or kₒff) and affinity (equilibrium dissociation constant, Kₔ) of a ligand-receptor interaction.

Experimental Protocol
  • Chip Preparation and Receptor Immobilization:

    • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Solubilized and purified Target Receptor X (TR-X) is injected over the activated surface. The primary amines on the receptor covalently couple to the chip surface via amine coupling chemistry.

    • Remaining active sites on the surface are deactivated using an injection of ethanolamine.

    • A reference flow cell is prepared similarly but without the immobilized receptor to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Kinetic Binding Analysis:

    • Assay buffer (e.g., HBS-P+) is continuously flowed over the sensor surface to establish a stable baseline.

    • A series of increasing concentrations of the analyte ((S)- or (R)-2-(phenoxymethyl)pyrrolidine) are injected sequentially over the receptor and reference surfaces for a defined period (association phase).

    • Following the association phase, the assay buffer is flowed over the surface again, and the dissociation of the analyte from the receptor is monitored (dissociation phase).

    • Between analyte injections, the sensor surface is regenerated by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the immobilized receptor.

Data Analysis

The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound. This is recorded in real-time as a sensorgram (Response Units vs. Time).

  • Association Rate (kₐ): Determined by fitting the association phase of the sensorgram to a kinetic model.

  • Dissociation Rate (kₔ): Determined by fitting the dissociation phase of the sensorgram.

  • Equilibrium Dissociation Constant (Kₔ): Can be calculated from the ratio of the rate constants (Kₔ = kₔ/kₐ) or by analyzing the steady-state binding levels at different analyte concentrations. A lower Kₔ value indicates a higher binding affinity.

SPR_Workflow cluster_prep Preparation cluster_run Kinetic Cycle (for each enantiomer) Activate Activate Sensor Chip (NHS/EDC) Immobilize Immobilize TR-X Receptor (Amine Coupling) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Baseline Establish Baseline (Buffer Flow) Deactivate->Baseline Association Inject Analyte (Association Phase) Baseline->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Regeneration->Baseline

General Experimental Workflow for an SPR Kinetic Assay.

Comparative Data and Interpretation

The following table summarizes hypothetical but representative data obtained from the described in vitro assays.

Parameter(S)-2-(phenoxymethyl)pyrrolidine(R)-2-(phenoxymethyl)pyrrolidine
IC₅₀ (nM) 253,150
Kᵢ (nM) 12.11,521
kₐ (10⁵ M⁻¹s⁻¹) 2.51.1
kₔ (10⁻³ s⁻¹) 3.1168
Kₔ (nM) 12.41,527
Eudismic Ratio (Kᵢ) \multicolumn{2}{c}{125.7}
Analysis of Results

The data clearly demonstrate a significant stereochemical preference for the (S)-enantiomer in binding to Target Receptor X.

  • Potency and Affinity: The (S)-enantiomer displays a Kᵢ of 12.1 nM, indicating high affinity for the receptor.[5] In stark contrast, the (R)-enantiomer has a Kᵢ of 1,521 nM, showing over a 100-fold weaker affinity. The eudismic ratio , calculated as the ratio of affinities (Kᵢ of distomer / Kᵢ of eutomer), is 125.7, highlighting a pronounced stereoselectivity.

  • Binding Kinetics: The SPR data provide deeper insight into the mechanism of this selectivity. While the association rate (kₐ) for the (S)-enantiomer is only about twice as fast as the (R)-enantiomer, the dissociation rate (kₔ) is dramatically different. The (S)-enantiomer dissociates from the receptor more than 50 times slower than the (R)-enantiomer (3.1 x 10⁻³ s⁻¹ vs. 168 x 10⁻³ s⁻¹). This suggests that the high affinity of the (S)-enantiomer is primarily driven by a longer residence time on the target, a parameter increasingly recognized for its importance in predicting in vivo drug efficacy.[6]

  • Structure-Activity Relationship (SAR): This pronounced difference in affinity strongly implies a specific, three-dimensional binding interaction, often explained by the Easson-Stedman hypothesis or a similar "three-point attachment" model. For the (S)-enantiomer (the eutomer), three key pharmacophoric points—likely the pyrrolidine nitrogen (potential for H-bond or ionic interaction), the phenoxy oxygen (H-bond acceptor), and the aromatic ring (hydrophobic/π-π stacking)—can achieve an optimal geometric fit within the receptor's binding pocket. The (R)-enantiomer, due to its mirrored configuration, cannot simultaneously achieve these three optimal interactions, leading to a much weaker and less stable complex.

ThreePointAttachment cluster_receptor Receptor Binding Pocket cluster_ligand (S)-Enantiomer (Eutomer) A Site A (Cationic/H-bond Donor) B Site B (Hydrophobic Pocket) C Site C (H-bond Acceptor) N Pyrrolidine N⁺H₂ N->A Ionic Bond Ph Phenyl Ring Ph->B Hydrophobic Interaction O Phenoxy Oxygen O->C Hydrogen Bond

Hypothetical three-point binding model for the eutomer.

Conclusion

This guide demonstrates that a profound difference in binding affinity can exist between the enantiomers of 2-(phenoxymethyl)pyrrolidine. Our hypothetical data, derived from standard in vitro methodologies, show that the (S)-enantiomer is a potent ligand for Target Receptor X, while the (R)-enantiomer is significantly weaker. The kinetic analysis from SPR further reveals that this high affinity is primarily due to a much slower dissociation rate, or longer residence time, for the (S)-enantiomer.

These findings underscore the absolute necessity of synthesizing and evaluating enantiomers separately during the drug discovery process. Relying on data from a racemic mixture can mask the true potency of the active enantiomer and obscure potential liabilities of the inactive one. A thorough understanding of stereospecific binding provides a solid foundation for rational drug design and the development of safer, more effective therapeutics.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

  • (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. (1997). Organic Syntheses. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Available at: [Link]

  • A Practical Synthesis of (S)- and (R)-4-Hydroxy-2-pyrrolidinone via 1-Phenylethylamine Mediated Resolution. (2000). ResearchGate. Available at: [Link]

  • Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. (2000). PubMed. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Available at: [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. Available at: [Link]

  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. (2014). PMC. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2018). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2025). ResearchGate. Available at: [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2024). Frontiers in Molecular Biosciences. Available at: [Link]

  • Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling. (2021). PMC. Available at: [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). Semantic Scholar. Available at: [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]

  • Kinetic profiling of fibroblast activation protein (FAP) inhibitors: A new dimension in theranostic radioligand development. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

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Validation

mass spectrometry fragmentation patterns of (S)-2-(phenoxymethyl)pyrrolidine

Analytical Comparison Guide: Mass Spectrometry Platforms for the Structural Elucidation of (S)-2-(Phenoxymethyl)pyrrolidine Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Mass Spectrometry Platforms for the Structural Elucidation of (S)-2-(Phenoxymethyl)pyrrolidine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

As a Senior Application Scientist in pharmaceutical characterization, I frequently evaluate analytical platforms for the structural verification of critical chiral building blocks. (S)-2-(phenoxymethyl)pyrrolidine is a highly valuable intermediate, most notably utilized in the synthesis of potent isatin sulfonamide caspase-3 and caspase-7 inhibitors[1][2][3]. Tracking this compound during synthesis, pharmacokinetics, or degradation studies requires robust analytical methods.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of two leading mass spectrometry platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-Q-TOF MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) —for the structural elucidation of (S)-2-(phenoxymethyl)pyrrolidine.

Mechanistic Causality in Fragmentation

Understanding why a molecule fragments in a specific pattern is essential for accurate structural assignment. The ionization mechanism dictates whether the molecule follows an even-electron or odd-electron fragmentation pathway.

HR-ESI-Q-TOF MS/MS: The Even-Electron Pathway

In ESI-Q-TOF MS/MS, the basic secondary amine of the pyrrolidine ring is readily protonated in an acidic mobile phase, yielding an even-electron precursor ion [M+H]+ at an exact mass of m/z 178.1226[4]. Because ESI is a soft ionization technique, the precursor ion remains intact until subjected to Collision-Induced Dissociation (CID).

Upon CID, the charge remains localized on the nitrogen atom. The most thermodynamically favorable pathway is the cleavage of the relatively weak C–O ether bond. This results in the expulsion of a neutral phenol molecule (94.0419 Da). The resulting product ion is a highly resonance-stabilized methylenepyrrolidinium cation at m/z 84.0808. This even-electron neutral loss is the definitive diagnostic marker for the phenoxymethyl moiety in ESI.

GC-EI-MS: The Odd-Electron Radical Pathway

Conversely, GC-EI-MS utilizes a 70 eV electron beam that strips an electron from the molecule (typically from the nitrogen lone pair or the ether oxygen), creating an odd-electron radical cation (M+•) at m/z 177.1154.

Radical site initiation drives an aggressive α -cleavage fragmentation. According to Stevenson's Rule, the charge remains on the fragment with the lowest ionization energy. Cleavage of the C–C bond between the pyrrolidine ring and the phenoxymethyl group results in the loss of a massive phenoxymethyl radical (107.0497 Da). This leaves a highly stable, even-electron pyrroline cation at m/z 70.0657, which dominates the EI spectrum as the base peak. A secondary pathway involves the cleavage of the C–O bond, resulting in the loss of a phenoxy radical (93.0340 Da) to yield a fragment at m/z 84.0813.

Fragmentation cluster_ESI HR-ESI-Q-TOF MS/MS (Positive Mode) cluster_EI GC-EI-MS (70 eV) Compound (S)-2-(Phenoxymethyl)pyrrolidine Exact Mass: 177.1154 Protonated [M+H]+ m/z 178.1226 (Even-Electron Precursor) Compound->Protonated ESI (+) +H+ Radical M+• m/z 177.1154 (Odd-Electron Precursor) Compound->Radical EI -e- Frag84 m/z 84.0808 Methylenepyrrolidinium Cation [C5H10N]+ Protonated->Frag84 CID - Phenol (94.04 Da) Frag70 m/z 70.0657 Pyrroline Cation [C4H8N]+ Radical->Frag70 α-Cleavage - Phenoxymethyl• (107.05 Da) Frag84_EI m/z 84.0813 Methylenepyrrolidinium Cation [C5H10N]+ Radical->Frag84_EI C-O Cleavage - Phenoxy• (93.03 Da)

Figure 2: Mechanistic fragmentation pathways of (S)-2-(phenoxymethyl)pyrrolidine in ESI vs EI.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. The following protocols incorporate mandatory system suitability tests (SST) and blank verifications to prevent false positives and carryover.

Protocol A: HR-ESI-Q-TOF MS/MS Workflow
  • System Suitability Test (SST): Inject 10 pg/µL of a reserpine standard. Verify the [M+H]+ peak at m/z 609.2807. The system is validated only if the mass error is < 5 ppm and resolution exceeds 30,000 (FWHM).

  • Blank Verification: Inject a 50:50 Acetonitrile/Water blank. Confirm the absence of peaks at m/z 178.12 to rule out injector carryover, which is common with lipophilic amines.

  • Sample Preparation: Dilute the (S)-2-(phenoxymethyl)pyrrolidine sample to 1 µg/mL in 50:50 Acetonitrile/Water containing 0.1% Formic Acid to promote protonation[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • MS/MS Acquisition: Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV and drying gas to 250°C. Isolate m/z 178.12 in the quadrupole and ramp the CID collision energy from 15 eV to 35 eV using Nitrogen as the collision gas to capture the m/z 84.08 fragment.

Protocol B: GC-EI-MS Workflow
  • System Suitability Test (SST): Perform an Autotune using Perfluorotributylamine (PFTBA). Verify that the abundance ratios of m/z 69, 219, and 502 meet manufacturer specifications and peak widths are ~0.6 Da.

  • Blank Verification: Inject 1 µL of pure LC-MS grade hexane to verify column and inlet cleanliness.

  • Sample Preparation: Perform a liquid-liquid extraction using 1M NaOH and hexane to isolate the free base of (S)-2-(phenoxymethyl)pyrrolidine. Concentrate the organic layer to 10 µg/mL.

  • Gas Chromatography: Inject 1 µL (splitless mode) into an inlet set at 250°C. Use an HP-5MS column (30 m x 0.25 mm, 0.25 µm). Oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C.

  • EI-MS Acquisition: Operate the EI source at 70 eV and 230°C. Acquire full scan data from m/z 40 to 300. Extract ion chromatograms (EIC) for m/z 70 and 177.

Workflow Sample Sample Prep Free Base Extraction Split Aliquoting Sample->Split LC UHPLC Separation 0.1% FA / ACN Split->LC GC GC Separation HP-5MS Column Split->GC QTOF Q-TOF MS/MS Mass Accuracy < 5 ppm LC->QTOF Quad Quadrupole MS Library Matching GC->Quad Data Data Synthesis & Structural Elucidation QTOF->Data Quad->Data

Figure 1: Parallel experimental workflows for LC-MS and GC-MS structural elucidation.

Quantitative Data & Platform Comparison

The choice between ESI-Q-TOF and GC-EI-MS depends entirely on the analytical goal. ESI-Q-TOF provides unparalleled mass accuracy for definitive formula confirmation, while GC-EI-MS provides highly reproducible, library-searchable fragmentation patterns.

ParameterHR-ESI-Q-TOF MS/MSGC-EI-MS
Ionization Energy Soft (~3.5 kV, +H⁺)Hard (70 eV, -e⁻)
Precursor Ion [M+H]⁺ (m/z 178.1226)M⁺• (m/z 177.1154)
Primary Cleavage Mechanism CID (Inductive Cleavage) α -Cleavage (Radical Driven)
Primary Neutral Loss Phenol (94.0419 Da)Phenoxymethyl• (107.0497 Da)
Base Peak (100% Abundance) m/z 84.0808m/z 70.0657
Mass Accuracy < 5 ppmNominal (~0.1 Da)
Optimal Matrix Polar solvents (ACN/H₂O)Non-polar solvents (Hexane)
Best Use Case Metabolite ID, Impurity ProfilingRoutine QA/QC, Library Matching

References

  • Title : 1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione - PubChem Source : nih.gov URL : 1

  • Title : Full article: Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - Taylor & Francis Source : tandfonline.com URL : 2

  • Title : US8329686B2 - Isatin analogues and uses therefor - Google Patents Source : google.com URL : 3

  • Title : Computational Profiling of Potential Endophyte Metabolites against Tobacco Mosaic Virus Source : uasbangalore.edu.in URL : 4

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for Commercial (S)-2-(Phenoxymethyl)pyrrolidine Batches

The Imperative of Enantiomeric Purity in Pharmaceutical Development (S)-2-(Phenoxymethyl)pyrrolidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Enantiomeric Purity in Pharmaceutical Development

(S)-2-(Phenoxymethyl)pyrrolidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is prevalent in numerous drugs, and its stereochemistry often dictates the molecule's pharmacological activity.[1] In chiral drugs, it is common for one enantiomer to be therapeutically active while the other may be inactive, exhibit a different activity, or even be responsible for adverse effects.[2][3]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control over the stereoisomeric composition of drug substances.[3][4][5] The undesired (R)-enantiomer of 2-(phenoxymethyl)pyrrolidine is not merely a stereoisomer; it is classified and must be controlled as a process-related impurity.[2][6] According to guidelines from the International Council for Harmonisation (ICH), all isomeric components and impurities must be identified and quantified against strict limits.[2][4] This guide focuses on the robust analytical strategies required to ensure that commercial batches of (S)-2-(phenoxymethyl)pyrrolidine meet these stringent purity requirements.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Quality Control

For routine quality control and batch release, chiral High-Performance Liquid Chromatography (HPLC) is unequivocally the most powerful and widely adopted technique.[7][8][9] Its prevalence stems from its high resolution, sensitivity, reproducibility, and the vast selection of commercially available Chiral Stationary Phases (CSPs).[10]

The Principle of Chiral Recognition

The separation of enantiomers on a CSP is governed by the principle of differential diastereomeric interaction. The most accepted model, the "three-point interaction" rule, posits that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) must occur between the analyte and the chiral selector of the stationary phase.[9] One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time and, thus, separation from its mirror image.

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and represent the first line of inquiry for separating a broad range of chiral compounds, including pyrrolidine derivatives.[8][11][12]

Experimental Protocol: Direct Chiral HPLC Method

This protocol outlines a systematic approach for developing and validating a method for (S)-2-(phenoxymethyl)pyrrolidine.

Step 1: Column and Mobile Phase Screening

  • Rationale: The initial screening is an empirical process to identify a CSP and mobile phase system that provides baseline or near-baseline separation.[7][13]

  • Protocol:

    • Select Columns: Screen a set of polysaccharide-based columns, such as Chiralpak® AD-H, Chiralcel® OD-H, and Lux® Cellulose-2.[11] These columns offer complementary selectivities.

    • Prepare Sample: Dissolve a racemic standard of 2-(phenoxymethyl)pyrrolidine in the initial mobile phase to a concentration of ~1 mg/mL.

    • Screen Mobile Phases (Normal Phase):

      • Start with a mobile phase of n-Hexane:Isopropanol (90:10, v/v).

      • Since 2-(phenoxymethyl)pyrrolidine is a basic amine, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This is crucial for preventing peak tailing by masking residual acidic silanols on the silica support.[11]

      • If resolution is poor, systematically vary the alcohol modifier (e.g., ethanol) and its percentage.[13]

Step 2: Method Optimization

  • Rationale: Once initial separation is achieved, the goal is to optimize resolution (Rs > 2.0 is ideal), analysis time, and peak shape.[14]

  • Protocol:

    • Mobile Phase Composition: Fine-tune the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time but may also reduce resolution.

    • Flow Rate: Adjust the flow rate (e.g., 0.8 - 1.2 mL/min) to find the best balance between speed and efficiency.

    • Column Temperature: Evaluate the effect of temperature (e.g., 25°C, 35°C, 40°C). Temperature can significantly influence selectivity.[15]

Step 3: System Suitability Testing (SST)

  • Rationale: SST is a mandatory part of the analytical procedure, demonstrating that the chromatographic system is performing adequately before sample analysis begins.[14][16]

  • Protocol:

    • Prepare a system suitability solution containing both (S)- and (R)-2-(phenoxymethyl)pyrrolidine, with the (R)-enantiomer at a concentration near its specification limit (e.g., 0.15%).

    • Perform at least five replicate injections.

    • Verify that the acceptance criteria are met (see Table 1 for typical criteria).

Workflow for Chiral HPLC Method Development & Validation

The following diagram illustrates the logical flow from initial screening to full method validation.

HPLC_Workflow start_end start_end process process decision decision sub_process sub_process Start Start: Define Analytical Target Profile (ATP) Screening Step 1: Column & Mobile Phase Screening Start->Screening ResolutionCheck Resolution (Rs) > 1.5? Screening->ResolutionCheck Optimization Step 2: Method Optimization ResolutionCheck->Optimization No ResolutionCheck->Optimization Yes SST_Check SST Criteria Met? Optimization->SST_Check SST_Check->Screening No Validation Step 3: Full Method Validation (ICH/USP Guidelines) SST_Check->Validation Yes Routine Implement for Routine QC Batch Release Validation->Routine sub_val Specificity Linearity & Range Accuracy & Precision LOQ/LOD Robustness Validation->sub_val

Caption: Workflow for Chiral HPLC Method Development and Validation.

Method Validation: A Trust-Building Exercise

Validation of a chiral purity method must be performed according to established guidelines (e.g., ICH Q2(R1), USP <1225>) to ensure the results are reliable.[17][18] The undesired enantiomer is treated as an impurity, requiring specific validation parameters.

Table 1: Key Validation Parameters and Typical Acceptance Criteria for Chiral HPLC

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the (S)- and (R)-enantiomers from each other and from any other potential impurities.Baseline resolution (Rs > 2.0) between enantiomeric peaks. Peak purity analysis (e.g., via PDA detector) should confirm homogeneity.
Limit of Quantitation (LOQ) The lowest concentration of the (R)-enantiomer that can be reliably quantified.Signal-to-noise ratio (S/N) ≥ 10. LOQ should be at or below the reporting threshold (e.g., 0.15%).[15]
Linearity To demonstrate a proportional relationship between the concentration of the (R)-enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the specification limit.[19]
Accuracy (Recovery) To determine the closeness of the measured value to the true value.Recovery of the (R)-enantiomer should be within 90.0% - 110.0% when spiked into the (S)-enantiomer at various levels.[14][19]
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 5.0% for six replicate preparations. Intermediate Precision: RSD between different analysts/days/instruments should meet predefined criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, flow rate ±10%).System suitability parameters (e.g., resolution) should remain within acceptable limits.

Comparative & Complementary Analytical Techniques

While chiral HPLC is the workhorse for quantitative analysis, other techniques offer complementary capabilities that are invaluable for comprehensive characterization.

Chiral Gas Chromatography (GC)
  • Principle: Chiral GC separates volatile enantiomers in the gas phase using a CSP. For amines like 2-(phenoxymethyl)pyrrolidine, derivatization is typically required to increase volatility and improve chromatographic performance.[20][21][22] Common derivatizing agents include trifluoroacetic anhydride.[20][21]

  • Comparison with HPLC:

    • Advantages: Can offer extremely high resolution and speed for volatile compounds.[23]

    • Disadvantages: The mandatory derivatization step adds complexity, time, and a potential source of analytical error. It is unsuitable for non-volatile or thermally labile compounds.[22]

  • Best Use Case: Primarily for analyzing volatile chiral starting materials or impurities, less common for a final drug intermediate like this one unless specific volatility advantages are present.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)
  • Principle: This technique avoids chromatographic separation altogether. A chiral solvating agent (CSA) is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the (S)- and (R)-enantiomers.[24][25] These complexes have slightly different magnetic environments, causing specific proton signals for each enantiomer to appear at different chemical shifts (i.e., they become non-equivalent). The enantiomeric excess can be calculated by integrating these distinct signals.[26][27]

  • Comparison with HPLC:

    • Advantages: A powerful orthogonal technique that does not rely on differential adsorption. It can be faster to develop than an HPLC method if a suitable CSA is found quickly and can succeed where chromatography fails.[26][28]

    • Disadvantages: Generally has lower sensitivity than HPLC, making it difficult to accurately quantify impurities below the 1% level.[24] Requires higher sample concentrations.

  • Best Use Case: As a complementary or confirmatory method. It is particularly useful for troubleshooting difficult HPLC separations or for rapid screening when a validated HPLC method is not yet available.[29]

Vibrational Circular Dichroism (VCD)
  • Principle: VCD is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[30][31] Enantiomers produce mirror-image VCD spectra. By comparing the experimental VCD spectrum of a sample to a spectrum predicted by quantum-mechanical calculations for a known configuration (e.g., 'S'), the absolute configuration of the molecule can be unambiguously determined.[30][32]

  • Comparison with HPLC:

    • Advantages: Provides definitive proof of the absolute stereochemistry, which chromatographic methods cannot do alone. It is non-destructive and can be performed on neat liquids or solutions.[30][31]

    • Disadvantages: It is not a quantitative technique for measuring enantiomeric purity at low impurity levels. It is a specialized, lower-throughput method requiring significant expertise in both measurement and computational chemistry.[29]

  • Best Use Case: Essential during early-stage development to unequivocally confirm that the desired enantiomer being produced is indeed the (S)-enantiomer. It is a characterization tool, not a routine QC test for batch purity.[29][33]

Strategic Selection of Analytical Methods

The choice of analytical technique is dictated by the specific goal of the analysis—be it routine quality control, absolute structure elucidation, or orthogonal confirmation.

Decision_Tree question question answer answer start start q1 What is the primary analytical goal? q2 Routine QC & Batch Release? (Quantify R-enantiomer) q1->q2 q3 Confirm Absolute Configuration? q4 Orthogonal Method or Troubleshooting? q1->q4 q2->q3 a1 Use Validated Chiral HPLC q2->a1 Yes q3->q4 a2 Use Vibrational Circular Dichroism (VCD) q3->a2 Yes a3 Use NMR with Chiral Solvating Agents (CSAs) q4->a3 Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Summary

Table 2: Comparison of Analytical Techniques for Enantiomeric Purity Validation

FeatureChiral HPLCChiral GCNMR with CSAsVibrational Circular Dichroism (VCD)
Primary Purpose Quantitative Purity (e.g., % ee)Quantitative Purity (Volatiles)Quantitative Purity (Orthogonal)Absolute Configuration
Sensitivity High (LOD/LOQ often <0.05%)HighModerate (typically >0.5-1%)Not for trace quantification
Sample Throughput HighMedium (derivatization required)Medium to HighLow
Validation Well-established, routineEstablished, but more complexLess common for QC validationNot applicable for purity validation
Key Requirement Chiral Stationary Phase (CSP)CSP & DerivatizationChiral Solvating Agent (CSA)Spectrometer & Computational Analysis
Recommendation Primary method for routine QC and batch release.Use only if analyte is highly volatile and HPLC is problematic.Confirmatory method and for troubleshooting.Essential one-time characterization for structural proof.

Conclusion and Recommendations

For the comprehensive validation of commercial batches of (S)-2-(phenoxymethyl)pyrrolidine, a multi-faceted analytical strategy is essential.

  • Chiral HPLC is the indispensable primary method for routine quality control. Its high sensitivity, robustness, and well-defined validation pathways make it the industry standard for quantifying the (R)-enantiomeric impurity and ensuring batches meet regulatory specifications.

  • Vibrational Circular Dichroism (VCD) should be employed during development to provide unequivocal proof of the absolute configuration of the (S)-enantiomer. This foundational data is critical for regulatory submissions and internal confidence.

  • NMR with Chiral Solvating Agents serves as an excellent orthogonal technique. It should be used to confirm HPLC results, investigate out-of-specification findings, or as a primary method in the rare cases where a robust HPLC separation cannot be achieved.

By integrating these methods, researchers and drug development professionals can build a self-validating and scientifically rigorous data package that ensures the enantiomeric purity, quality, and safety of (S)-2-(phenoxymethyl)pyrrolidine, thereby supporting the successful development of the final pharmaceutical product.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]

  • Jeong, J. H., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • University of California, Davis. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Carlini, B., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • ReserchGate. (n.d.). NMR Chiral solvating agents. ResearchGate. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]

  • Oláh, V., et al. (n.d.). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o. [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]

  • Bey, A., et al. (n.d.). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PMC. [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. [Link]

  • ACS Publications. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • MDPI. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. [Link]

  • US Pharmacopeia (USP). (2014). 1086 USP 37 page 828. US Pharmacopeia (USP). [Link]

  • Purdie, N., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. PMC. [Link]

  • EDQM. (2024). Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. EDQM. [Link]

  • ResearchGate. (n.d.). Control of enantiomeric purity of drugs. ResearchGate. [Link]

  • EDQM. (n.d.). Update to work programme of the European Pharmacopoeia. EDQM. [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho. [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • NIH. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

  • EMA. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. EMA. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • American Pharmaceutical Review. (n.d.). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • NIH. (2010). Synthesis of a New Chiral Pyrrolidine. PMC. [Link]

  • Springer. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • NIH. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

  • LCGC International. (n.d.). Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. Chromatography Online. [Link]

  • LCGC International. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. ResearchGate. [Link]

  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. JOCPR. [Link]

  • NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • PubMed. (n.d.). A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (S)-2-(phenoxymethyl)pyrrolidine

Title: Advanced Safety and Logistical Protocol for Handling (S)-2-(phenoxymethyl)pyrrolidine Introduction (S)-2-(phenoxymethyl)pyrrolidine (and its hydrochloride salt) is a high-value chiral intermediate predominantly ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Logistical Protocol for Handling (S)-2-(phenoxymethyl)pyrrolidine

Introduction (S)-2-(phenoxymethyl)pyrrolidine (and its hydrochloride salt) is a high-value chiral intermediate predominantly utilized in the synthesis of executioner caspase (caspase-3 and -7) inhibitors, such as isatin sulfonamides[1],[2]. While its role in apoptosis-targeted drug development is profound, the compound presents a complex hazard profile. As drug development professionals, we must approach this chemical not just with compliance, but with a deep mechanistic understanding of its physical and toxicological properties. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and chemical integrity during laboratory workflows.

Mechanistic Hazard Assessment To design an effective protection strategy, we must first deconstruct the molecule's structural hazards:

  • The Pyrrolidine Core (Secondary Amine): Unsubstituted pyrrolidine is highly basic, corrosive (H314), and toxic if swallowed (H301)[3]. It possesses a dangerously low flash point of 3 °C and explosive limits ranging from 1.6% to 10.6%[3]. While the hydrochloride salt form of (S)-2-(phenoxymethyl)pyrrolidine mitigates the immediate flammability risk, it remains a severe irritant to the skin, eyes, and respiratory tract (H315, H319, H335).

  • The Phenoxymethyl Moiety: The addition of this aromatic ether significantly increases the molecule's lipophilicity. Highly lipophilic compounds can rapidly penetrate the stratum corneum of the skin[4]. In the event of dermal exposure, this moiety acts as a carrier, dragging the corrosive pyrrolidine core into deep epidermal layers, increasing the risk of systemic toxicity and severe contact dermatitis[4].

  • Physical State Dynamics: The HCl salt is typically handled as a fine, hygroscopic powder. Aerosolization during weighing or transfer presents a critical inhalation hazard, potentially causing upper respiratory tract burns[3].

Quantitative Hazard Data The following table summarizes the foundational physicochemical and toxicity data driving our safety protocols.

ParameterQuantitative Value / GHS ClassificationMechanistic Relevance
Molecular Weight 213.71 g/mol (HCl salt)Low MW facilitates rapid systemic absorption upon dermal exposure.
Flash Point 3 °C (Pyrrolidine core)Extreme flammability risk if the free base is generated in situ[3].
Explosive Limits 1.6% (Lel) – 10.6% (Uel)Requires handling in a Class II fume hood to prevent vapor ignition[3].
Acute Oral Toxicity LD50 ~300 mg/kg (Rat)Classified as Toxic (H301); mandates strict prohibition of mouth pipetting[3].
GHS Hazard Codes H315, H319, H335 (HCl salt)Dictates the necessity of full-face shields and respiratory protection.

Visualizing the Safety Logic The following diagram maps the structural properties of (S)-2-(phenoxymethyl)pyrrolidine directly to their corresponding hazard modalities and the engineered safety controls required to mitigate them.

G cluster_chemical Chemical Profile: (S)-2-(phenoxymethyl)pyrrolidine cluster_hazards Hazard Modalities cluster_ppe Required PPE & Engineering Controls N1 Pyrrolidine Core (Secondary Amine) H1 Basicity & Corrosivity (Tissue Damage) N1->H1 N2 Phenoxymethyl Group (Aromatic Ether) H2 High Lipophilicity (Skin Penetration) N2->H2 N3 Hydrochloride Salt (Physical State) H3 Fine Powder (Aerosolization Risk) N3->H3 P1 Double Nitrile Gloves & Face Shield H1->P1 P2 Chemical Apron Over FR Lab Coat H1->P2 H2->P1 H2->P2 P3 Class II Fume Hood & P100 Respirator H3->P3

Figure 1: Mechanistic mapping of chemical properties to operational hazards and required PPE.

Comprehensive PPE Protocol (The Self-Validating System) We do not rely on single points of failure. Every layer of PPE must provide immediate, verifiable feedback.

  • Hand Protection (Breach-Detection System): Wear double-layered gloves. Use a brightly colored inner glove (e.g., green nitrile) and a dark outer glove (e.g., black neoprene or heavy-duty nitrile, ≥0.11 mm thickness). Causality: If the lipophilic phenoxymethyl derivative or the reaction solvent (e.g., DMF, DCM) breaches the outer layer, the inner color becomes immediately visible. This provides a self-validating visual alarm to halt the operation and change gloves before dermal penetration occurs.

  • Eye and Face Protection: ANSI Z87.1 splash goggles combined with a full-face shield. Causality: The basicity of the pyrrolidine core can cause rapid saponification of ocular fatty acids. A face shield prevents catastrophic aerosol or splash contact during solvation.

  • Respiratory Protection: NIOSH-approved P100 Particulate Respirator (if handling bulk powder outside a ventilated enclosure). Causality: P100 filters block >99.9% of airborne HCl salt particulates, preventing severe respiratory tract burns.

  • Body Protection: Flame-resistant (FR) lab coat and a chemical-resistant apron. Causality: If the reaction generates the free base in situ, the extreme flammability risk (flash point 3 °C) necessitates FR materials to prevent catastrophic ignition[3].

Operational Workflow: Isatin Sulfonamide Conjugation The following is a detailed, step-by-step methodology for synthesizing caspase-3 inhibitors by conjugating (S)-2-(phenoxymethyl)pyrrolidine with 5-chlorosulfonylisatin, incorporating critical safety checkpoints[1],[2].

Step 1: Pre-Weighing and Deprotection

  • If starting from the N-Boc protected precursor, dissolve (S)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate in dichloromethane (DCM) inside a Class II fume hood.

  • Slowly add trifluoroacetic acid (TFA) at 0 °C to remove the Boc group[1].

  • Safety Checkpoint: TFA is highly corrosive. Ensure the sash is lowered to the minimum operational height. Stir for 2 hours, then concentrate in vacuo to yield the TFA salt.

Step 2: In Situ Free Base Generation

  • Redissolve the concentrated intermediate in N,N-dimethylformamide (DMF).

  • Add triethylamine (TEA) dropwise to neutralize the TFA salt[1].

  • Causality & Self-Validation: The system self-validates when the localized fuming ceases and the pH of an aliquot stabilizes at ~8. This confirms the complete generation of the reactive, lipophilic free base. Warning: The free base is highly volatile; keep the reaction vessel sealed under inert gas (N2 or Ar) when not actively adding reagents.

Step 3: Conjugation and Workup

  • Slowly add 5-chlorosulfonylisatin to the mixture at 0 °C[1]. Causality: 5-chlorosulfonylisatin is a potent electrophile. Low temperatures prevent an exothermic runaway reaction and minimize the vaporization of the pyrrolidine free base.

  • Warm to room temperature and stir for 12 hours.

  • Quench the reaction by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate (NaHCO3). Causality: NaHCO3 safely neutralizes residual acid and unreacted sulfonyl chloride without generating hazardous gas clouds.

Spill Response and Disposal Plan Immediate, procedural responses are required to mitigate exposure during accidental releases.

  • Solid Spills (HCl Salt Powder): Do NOT sweep, as this will aerosolize the corrosive powder. Moisten the spill area lightly with water to suppress dust, then absorb with an inert material such as vermiculite or dry sand. Place in a sealed hazardous waste container.

  • Liquid Spills (Free Base or Reaction Mixtures): Eliminate all ignition sources immediately due to the low flash point[3]. Neutralize the basic spill carefully with a weak acid (e.g., sodium bisulfate), absorb with chemical spill pads, and isolate in a fume hood.

  • Disposal Operations: Waste containing (S)-2-(phenoxymethyl)pyrrolidine must be handed over to a licensed professional waste disposal service. It must be burned in a chemical incinerator equipped with an afterburner and scrubber[5]. Causality: Combustion of pyrrolidine derivatives generates highly toxic nitrogen oxides (NOx) and, in the case of the HCl salt or chlorosulfonyl derivatives, hydrogen chloride (HCl) gas[5].

References

  • Chu, W., et al. "Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide." Journal of Medicinal Chemistry, ACS Publications, 2008. 1

  • "Safety data sheet: Pyrrolidine CAS:123-75-1." CPAchem Ltd., 2024. 3

  • "Oxirane, (phenoxymethyl)-: Human health tier II assessment." NICNAS, Australian Government, 2013. 4

  • "2-(Phenoxymethyl)-pyrrolidine hydrochloride | 148562-32-7." Sigma-Aldrich, 2025.

  • "PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET." CDH Fine Chemicals India, 2024. 5

  • "US8329686B2 - Isatin analogues and uses therefor." Google Patents, 2012. 2

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